GR148672X
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQEFUTOKYBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GR148672X: An In-depth Technical Guide on its Mechanism of Action in Colorectal Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), a key enzyme implicated in the metabolic reprogramming of cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its therapeutic potential in colorectal carcinoma (CRC). Preclinical studies have demonstrated that this compound effectively reduces tumor growth in CRC xenograft models by targeting the metabolic dependency of cancer cells on fatty acid oxidation. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to support further research and development of this compound as a novel anti-cancer agent.
Core Mechanism of Action: Inhibition of Human Carboxylesterase 1 (hCES1)
This compound functions as a highly potent inhibitor of triacylglycerol hydrolase, also known as human carboxylesterase 1 (hCES1).[1] This enzyme plays a critical role in the hydrolysis of triacylglycerols, releasing fatty acids that can be utilized in metabolic pathways.[1]
Quantitative Inhibition Data
The inhibitory activity of this compound against hCES1 has been quantified, demonstrating its high potency and selectivity.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 4 nM | Human hepatic CES1 | [1] |
| Selectivity | Selective over lipoprotein lipase (LPL) at 5 µM | Not specified | [1] |
Role in Colorectal Carcinoma
Recent research has identified CES1 as a crucial enzyme in the progression of aggressive colorectal carcinoma, particularly in the context of metabolic stress.[1] The expression of CES1 is driven by the NF-κB signaling pathway, which is frequently activated in inflammatory conditions associated with cancer.[1]
The NF-κB-CES1 Axis in CRC
In the tumor microenvironment, particularly under low-nutrient conditions, cancer cells adapt their metabolism to survive and proliferate. The NF-κB pathway, a key regulator of inflammation and cell survival, promotes the expression of CES1.[1] Elevated CES1 levels enable the breakdown of stored triacylglycerols into fatty acids. These fatty acids are then utilized in fatty acid oxidation (FAO) to generate ATP, providing a vital energy source for the cancer cells.[1] This metabolic adaptation is particularly relevant in aggressive CRC subtypes.[1]
Therapeutic Intervention with this compound
By inhibiting CES1, this compound disrupts this critical metabolic pathway. The inhibition of triacylglycerol hydrolysis leads to a reduction in the availability of fatty acids for FAO.[1] This energy deficit impairs the survival of cancer cells, especially under the metabolic stress characteristic of the tumor microenvironment.[1] Consequently, treatment with this compound has been shown to significantly reduce tumor growth in preclinical models of CRC.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in colorectal cancer.
Preclinical Efficacy in Colorectal Cancer Xenograft Models
The anti-tumor activity of this compound has been evaluated in mouse xenograft models using human colorectal cancer cell lines.
Summary of In Vivo Studies
| Cell Line | Treatment | Outcome | Reference |
| HCT-116 | This compound | Significant reduction in tumor volume and weight | [1] |
| CT-26 (mouse allograft) | This compound | Significant reduction in tumor growth | [1] |
Quantitative In Vivo Data
While specific numerical data on tumor growth inhibition percentages are not detailed in the available literature, the results are consistently described as a "significant reduction" in both tumor volume and weight in animals treated with this compound compared to control groups.[1]
Experimental Protocols
The following sections provide an overview of the methodologies likely employed in the preclinical evaluation of this compound, based on standard practices in the field.
Human Carboxylesterase 1 (hCES1) Inhibition Assay
This assay is designed to determine the in vitro potency of a compound against hCES1.
Objective: To measure the IC50 value of this compound for the inhibition of hCES1.
Materials:
-
Recombinant human CES1 enzyme
-
Fluorogenic or chromogenic CES1 substrate (e.g., p-nitrophenyl acetate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant hCES1 in assay buffer.
-
Add increasing concentrations of this compound to the wells of a microplate.
-
Add the hCES1 solution to the wells and incubate for a predetermined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the CES1 substrate.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Colorectal Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of a compound.
Objective: To evaluate the effect of this compound on the growth of human colorectal tumors in an animal model.
Materials:
-
Human colorectal cancer cell line (e.g., HCT-116)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Culture HCT-116 cells under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group and the vehicle to the control group according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of colorectal carcinoma by targeting a key metabolic vulnerability of cancer cells. Its potent and selective inhibition of hCES1 disrupts the ability of tumor cells to utilize fatty acid oxidation for energy production, leading to reduced tumor growth. Further research is warranted to fully elucidate the downstream effects of CES1 inhibition and to explore the potential of this compound in combination with other anti-cancer therapies. Clinical investigation of this compound in patients with aggressive, metabolically active colorectal tumors is a logical next step in the development of this novel therapeutic.
References
GR148672X: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), an enzyme implicated in lipid metabolism and the modulation of various drug efficacies. Developed by GlaxoSmithKline, this small molecule has been a subject of preclinical research, demonstrating significant potential in influencing plasma lipid profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and development in this area.
Discovery and Pharmacological Profile
This compound was identified as a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). Its discovery was part of a broader effort to identify compounds capable of modulating lipid metabolism.
In Vitro Efficacy
The primary inhibitory activity of this compound has been quantified against human hepatic TGH/CES1.
| Target Enzyme | IC50 (nM) |
| Human Hepatic TGH/CES1 | 4 |
Table 1: In vitro inhibitory concentration of this compound.
Selectivity
This compound has demonstrated selectivity for TGH/CES1 over other lipases, a crucial factor in minimizing off-target effects.
| Enzyme | Concentration (µM) | Activity |
| Lipoprotein Lipase (LPL) | 5 | No significant inhibition |
Table 2: Selectivity profile of this compound.
In Vivo Effects in Animal Models
Preclinical studies in hamsters have shown that administration of this compound leads to a significant reduction in key plasma lipid components.
| Parameter | Dosage | Effect |
| Plasma Triglycerides | 25 mg/kg (twice daily) | Decrease |
| Total Cholesterol | 25 mg/kg (twice daily) | Decrease |
| VLDL Cholesterol | 25 mg/kg (twice daily) | Decrease |
| LDL Cholesterol | 25 mg/kg (twice daily) | Decrease |
| Apolipoprotein B-100 (ApoB-100) | 25 mg/kg (twice daily) | Decrease |
Table 3: In vivo effects of this compound in hamsters.
Synthesis of this compound
The synthesis of this compound, chemically known as 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone], involves a multi-step process. The following protocol is based on analogous syntheses of similar compounds.
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Experimental Protocol
Step 1: Synthesis of 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (Intermediate)
-
To a solution of 2-acetylthiophene in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or lithium diisopropylamide at a reduced temperature (e.g., 0 °C).
-
Slowly add ethyl trifluoroacetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with an aqueous acid solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the crude diketone intermediate.
-
Purify the intermediate by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione in a suitable solvent such as ethanol.
-
Add a solution of 3-methylphenylhydrazine to the reaction mixture.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting hCES1, which plays a critical role in lipid metabolism, particularly in the hydrolysis of triglycerides within hepatocytes.
Signaling Pathway of hCES1 in Lipid Metabolism
Caption: Inhibition of hCES1 by this compound.
By inhibiting hCES1, this compound reduces the hydrolysis of triglycerides stored in lipid droplets within hepatocytes. This leads to a decrease in the intracellular pool of free fatty acids available for the assembly and secretion of very-low-density lipoprotein (VLDL). The subsequent reduction in VLDL secretion from the liver results in lower plasma levels of triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and ApoB-100.
Conclusion
This compound represents a significant preclinical candidate for the pharmacological management of dyslipidemia. Its potent and selective inhibition of hCES1 offers a targeted approach to reducing plasma lipid levels. The synthetic route, while requiring careful execution, is based on established chemical transformations. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the understanding and application of hCES1 inhibitors.
GR148672X: A Technical Guide to a Potent and Selective Carboxylesterase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GR148672X, a potent inhibitor of Carboxylesterase 1 (CES1). CES1 is a key serine hydrolase predominantly expressed in the liver, playing a crucial role in the metabolism of a wide array of xenobiotics and endogenous lipids, including triglycerides and cholesteryl esters.[1][2][3] Inhibition of CES1 is a promising therapeutic strategy for managing metabolic disorders such as dyslipidemia. This document consolidates the available quantitative data on this compound, outlines detailed experimental protocols for assessing CES1 inhibition, and presents visual representations of the relevant metabolic pathways and experimental workflows.
Introduction to Carboxylesterase 1 (CES1)
Carboxylesterase 1 (CES1), also known as hCE-1, is a member of the serine esterase family and a major phase I drug-metabolizing enzyme.[1][4] It is highly abundant in the human liver, constituting approximately 1% of the entire liver proteome and accounting for 80-95% of the total hydrolytic activity in this organ.[4] CES1 is localized in the endoplasmic reticulum and plays a critical role in the hydrolysis of ester- and amide-bond-containing compounds.[1]
Functionally, CES1 is integral to both xenobiotic and endobiotic metabolism. It is responsible for the activation of numerous prodrugs, such as angiotensin-converting enzyme (ACE) inhibitors, and the detoxification of various drugs and environmental pollutants.[1][4] In lipid metabolism, CES1 catalyzes the hydrolysis of triglycerides and cholesteryl esters, thereby influencing the assembly and secretion of very-low-density lipoproteins (VLDL) and affecting plasma lipid levels.[5] Given its central role in these pathways, CES1 has emerged as a significant target for therapeutic intervention in metabolic diseases.[2][4]
This compound: A Selective CES1 Inhibitor
This compound is a small molecule inhibitor identified as a potent antagonist of CES1. Its chemical name is 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone].[6]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 263890-70-6 | [6] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | [6] |
| Molecular Weight | 340.3 g/mol | [6] |
| Formulation | A solid | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in DMSO | [6] |
Potency and Selectivity
This compound demonstrates high potency against human hepatic CES1. However, detailed selectivity data against other carboxylesterase isoforms, such as CES2, have not been publicly disclosed.[2]
| Target | IC₅₀ | Selectivity Information | Reference |
| Human Hepatic CES1 | 4 nM | [6] | |
| Lipoprotein Lipase (LPL) | Selective for CES1 over LPL at 5 µM | [6] | |
| CES2 | Data not publicly available | [2] |
In Vivo Efficacy
Preclinical studies in hamsters have demonstrated the in vivo efficacy of this compound in modulating lipid profiles. Administration of this compound at a dose of 25 mg/kg twice daily resulted in a significant reduction in plasma levels of key lipid markers.[6]
| Parameter | Effect | Animal Model | Reference |
| Triglycerides | Decreased | Hamster | [6] |
| Total Cholesterol | Decreased | Hamster | [6] |
| VLDL Cholesterol | Decreased | Hamster | [6] |
| LDL Cholesterol | Decreased | Hamster | [6] |
| Apolipoprotein B-100 (ApoB-100) | Decreased | Hamster | [6] |
Experimental Protocols
This section provides a detailed methodology for a representative in vitro CES1 inhibition assay, which can be adapted for the characterization of inhibitors like this compound.
In Vitro CES1 Inhibition Assay (p-Nitrophenyl Acetate Method)
This protocol describes a common method for determining the inhibitory potential of a compound against CES1 using the model substrate p-nitrophenyl acetate (PNPA).
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) for CES1.
Materials:
-
Recombinant human CES1 or human liver microsomes (HLM)
-
p-Nitrophenyl acetate (PNPA)
-
Test inhibitor (e.g., this compound)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare a stock solution of PNPA in a suitable solvent (e.g., acetonitrile).
-
Dilute the CES1 enzyme source (recombinant CES1 or HLM) in Tris-HCl buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add serial dilutions of the test inhibitor (prepared from the stock solution) to the wells. Include a vehicle control (DMSO without inhibitor).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the PNPA substrate to all wells. The final concentration of PNPA should be at or near its Km value for CES1.
-
Immediately monitor the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Workflow for in vitro CES1 inhibition assay.
Metabolic Pathway and Mechanism of Action
The primary mechanism by which this compound is expected to exert its therapeutic effects is through the inhibition of CES1-mediated lipid metabolism in the liver.
Role of CES1 in Lipid Homeostasis
Hepatic CES1 is a key enzyme in the mobilization of stored triglycerides and cholesteryl esters from intracellular lipid droplets. The hydrolysis of these lipids provides the necessary substrates—fatty acids and cholesterol—for the assembly of VLDL particles. These VLDL particles are then secreted from the liver into the bloodstream, contributing to plasma triglyceride and cholesterol levels. Apolipoprotein B-100 (ApoB-100) is an essential structural component of VLDL.[5]
Effect of this compound on Lipid Metabolism
By inhibiting CES1, this compound is hypothesized to reduce the intracellular pool of fatty acids and cholesterol available for VLDL assembly. This leads to decreased VLDL secretion from the liver, which in turn lowers the plasma concentrations of triglycerides, VLDL cholesterol, and ApoB-100. As VLDL is a precursor to low-density lipoprotein (LDL), a reduction in VLDL also leads to a decrease in LDL cholesterol.
Effect of this compound on lipid metabolism.
Conclusion
This compound is a potent inhibitor of human hepatic CES1 with demonstrated in vivo efficacy in reducing plasma lipid levels in a preclinical model. Its high potency makes it a valuable research tool for studying the role of CES1 in lipid metabolism and a potential lead compound for the development of therapeutics for dyslipidemia. Further research is warranted to fully elucidate its selectivity profile against other hydrolases, particularly CES2, and to further characterize its pharmacokinetic and pharmacodynamic properties in different models. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other CES1 inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Role of GR148672X in Lipid Metabolism: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the role of human carboxylesterase 1A (hCES1A) in lipid metabolism and the anticipated effects of its inhibition, with a focus on the preclinical inhibitor GR148672X developed by GlaxoSmithKline. Due to the limited publicly available data on this compound, this guide synthesizes information from studies on hCES1A function, its genetic modulation, and the effects of other inhibitors to project the potential mechanism and impact of this compound.
Executive Summary
Human carboxylesterase 1A (hCES1A) is a key serine hydrolase predominantly expressed in the liver and adipose tissue, playing a crucial role in the metabolism of endogenous lipids, including triglycerides and cholesteryl esters.[1][2] Inhibition of hCES1A represents a promising therapeutic strategy for managing dyslipidemia and related metabolic disorders. This compound is a preclinical, potent inhibitor of hCES1A. This guide provides an in-depth exploration of the lipid metabolism pathways modulated by hCES1A and the expected consequences of its inhibition by compounds such as this compound. It includes representative quantitative data, detailed experimental protocols for studying hCES1A inhibition, and visualizations of the relevant signaling pathways.
Core Concepts: hCES1A in Lipid Homeostasis
hCES1A is integral to the mobilization of lipids stored in lipid droplets within hepatocytes and adipocytes. Its primary functions in lipid metabolism include:
-
Triglyceride Hydrolysis: hCES1A hydrolyzes triglycerides to release free fatty acids, which can then be used for energy production through beta-oxidation or re-esterified for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.[3][4]
-
Cholesteryl Ester Hydrolysis: In macrophages, hCES1A is involved in the hydrolysis of cholesteryl esters, a critical step in reverse cholesterol transport, which is the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[5]
-
Xenobiotic Metabolism: Beyond its role in lipid metabolism, hCES1A is also involved in the metabolic activation and detoxification of a wide range of xenobiotics, including prodrugs like the anti-dyslipidemia agent fenofibrate.
Quantitative Data on hCES1A Modulation in Lipid Metabolism
The following tables summarize representative quantitative data from studies involving the modulation of hCES1A activity through genetic overexpression or knockdown in mice. These data provide insights into the potential effects of a potent hCES1A inhibitor like this compound.
Table 1: Effects of Hepatic hCES1 Overexpression in Western Diet-Fed Mice [3]
| Parameter | Control Group | hCES1 Overexpression Group | Percentage Change |
| Hepatic Total Cholesterol (mg/g) | ~15 | ~10 | ↓ 33% |
| Hepatic Free Cholesterol (mg/g) | ~5 | ~3 | ↓ 40% |
| Hepatic Triglycerides (mg/g) | ~120 | ~60 | ↓ 50% |
| Hepatic Free Fatty Acids (nmol/g) | ~25 | ~15 | ↓ 40% |
| Plasma Non-HDL Cholesterol (mg/dL) | ~250 | ~150 | ↓ 40% |
| Plasma Triglycerides (mg/dL) | ~100 | ~60 | ↓ 40% |
| Plasma Free Fatty Acids (mM) | ~1.2 | ~0.8 | ↓ 33% |
Table 2: Effects of Hepatic hCES1 Knockdown in Mice [5]
| Parameter | Control Group | hCES1 Knockdown Group | Percentage Change |
| Hepatic Triglyceride Levels | Baseline | Increased | ↑ |
| Plasma LDL-C Levels | Baseline | Increased | ↑ |
Key Experimental Protocols
This section details methodologies for essential experiments to characterize the activity and effects of hCES1A inhibitors like this compound.
hCES1A Activity Assay
This protocol describes a common method for measuring esterase activity using the substrate p-nitrophenyl acetate (pNPA).
Principle: hCES1A catalyzes the hydrolysis of pNPA to p-nitrophenol (pNP), which can be quantified spectrophotometrically.
Materials:
-
Recombinant human CES1A enzyme
-
p-Nitrophenyl acetate (pNPA) substrate solution (in methanol or DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
This compound or other inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer and the desired concentration of this compound or vehicle control in each well of a 96-well plate.
-
Add the recombinant hCES1A enzyme to each well and incubate for a specified pre-incubation time at 37°C.
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time.
-
The rate of pNP formation is proportional to the hCES1A activity.
-
A no-enzyme control should be included to account for the spontaneous hydrolysis of pNPA.[6]
Macrophage Cholesterol Efflux Assay
This protocol is used to assess the impact of hCES1A inhibition on the capacity of macrophages to efflux cholesterol to an acceptor like apolipoprotein A-I (ApoA-I).
Principle: Radiolabeled cholesterol is loaded into macrophages, and the amount of radioactivity transferred to an extracellular acceptor is measured in the presence and absence of the inhibitor.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation into macrophages
-
[³H]-cholesterol
-
Acetylated low-density lipoprotein (acLDL)
-
Apolipoprotein A-I (ApoA-I)
-
This compound or other inhibitors
-
Scintillation counter
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA.
-
Load the macrophages with [³H]-cholesterol by incubating with [³H]-cholesterol and acLDL.
-
Wash the cells and incubate with this compound or vehicle control for a specified period.
-
Induce cholesterol efflux by adding ApoA-I to the medium and incubate for a defined time.
-
Collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) x 100.[7][8]
Signaling Pathways and Regulatory Networks
The activity and expression of hCES1A are embedded within complex metabolic signaling networks. Inhibition of hCES1A by this compound is expected to perturb these pathways.
Hepatic Lipid Metabolism and VLDL Assembly
In the liver, hCES1A-mediated hydrolysis of triglycerides provides fatty acids for VLDL assembly. Inhibition of hCES1A would be expected to reduce the availability of these fatty acids, thereby decreasing VLDL secretion and plasma triglyceride levels.
References
- 1. scispace.com [scispace.com]
- 2. Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders [mdpi.com]
- 3. Hepatocyte‐Specific Expression of Human Carboxylesterase 1 Attenuates Diet‐Induced Steatohepatitis and Hyperlipidemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Toxicologically Relevant Xenobiotics and the Lipid-Derived Electrophile 4-Hydroxynonenal on Macrophage Cholesterol Efflux: Silencing Carboxylesterase 1 Has Paradoxical Effects on Cholesterol Uptake and Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Suppression of Hepcidin Increases Macrophage Cholesterol Efflux and Reduces Foam Cell Formation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GR148672X in Triglyceride Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR148672X is a potent and selective inhibitor of triacylglycerol hydrolase (TGH), also known as carboxylesterase 1 (CES1), a key enzyme in the hydrolysis of triglycerides. With a half-maximal inhibitory concentration (IC50) of 4 nM for the human hepatic enzyme, this compound serves as a critical tool for investigating the role of CES1 in lipid metabolism and related pathologies.[1] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and its influence on downstream signaling pathways involved in triglyceride metabolism.
Introduction to this compound and Triacylglycerol Hydrolase (CES1)
Triacylglycerol hydrolase (TGH), or carboxylesterase 1 (CES1), is a crucial enzyme responsible for the breakdown of triglycerides into fatty acids and glycerol, a fundamental process in energy metabolism. Dysregulation of CES1 activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
This compound is a small molecule inhibitor designed to specifically target CES1. Its high potency and selectivity make it an invaluable asset for studying the physiological and pathophysiological roles of CES1-mediated triglyceride hydrolysis. In vivo studies have demonstrated that administration of this compound at a dosage of 25 mg/kg twice daily leads to a significant decrease in plasma levels of triglycerides, as well as total, VLDL, and LDL cholesterol, and apolipoprotein B-100 in hamsters.[1] Furthermore, this compound shows selectivity for TGH/CES1 over lipoprotein lipase (LPL) at a concentration of 5 μM.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against human hepatic TGH/CES1 is well-documented. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 4 nM | Human Hepatic TGH/CES1 | [1] |
Experimental Protocols
In Vitro CES1 Inhibition Assay using a Chromogenic Substrate
This protocol describes a method to determine the inhibitory activity of this compound on CES1 using the chromogenic substrate p-nitrophenyl butyrate (pNPB). The hydrolysis of pNPB by CES1 releases p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Recombinant human CES1
-
This compound
-
p-Nitrophenyl butyrate (pNPB)
-
Phosphate buffer (pH 8.0, 50 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 5 µL of either the this compound dilution or vehicle control (for uninhibited reaction) to each well.
-
Add 5 µL of recombinant human CES1 solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 190 µL of a pre-warmed solution of pNPB in phosphate buffer (final concentration of 1 mM).
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 15 seconds) for 5 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Triglyceride Hydrolysis Assay in Adipocytes
This protocol outlines a method to assess the effect of this compound on triglyceride hydrolysis in a cellular context, using adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
This compound
-
Lipolysis-inducing agent (e.g., isoproterenol)
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with fatty acid-free BSA
-
Glycerol and Free Fatty Acid quantification kits
Procedure:
-
Plate differentiated adipocytes in a multi-well plate.
-
Wash the cells with KRBH buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in KRBH buffer for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate lipolysis by adding a lipolysis-inducing agent (e.g., isoproterenol) to the wells and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect the incubation medium from each well.
-
Measure the concentration of glycerol and free fatty acids released into the medium using commercially available quantification kits.
-
Normalize the glycerol and free fatty acid release to the total protein content of the cells in each well.
-
Calculate the percent inhibition of triglyceride hydrolysis for each this compound concentration compared to the stimulated control.
Signaling Pathways Modulated by this compound-mediated CES1 Inhibition
Inhibition of CES1 by this compound has significant downstream effects on cellular signaling pathways that regulate lipid metabolism. CES1 activity is linked to the activation of key transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ), liver X receptor (LXR), and sterol regulatory element-binding protein 1c (SREBP1c).[1][2] These transcription factors orchestrate the expression of genes involved in fatty acid and triglyceride synthesis.
By inhibiting CES1, this compound can modulate the activity of these pathways, leading to a reduction in triglyceride synthesis and storage.
Caption: Inhibition of CES1 by this compound reduces fatty acid production, thereby modulating downstream signaling.
Conclusion
This compound is a powerful research tool for elucidating the intricate role of CES1 in triglyceride hydrolysis and its impact on lipid metabolism. Its high potency and selectivity allow for precise investigation of the downstream consequences of CES1 inhibition, including the modulation of key signaling pathways involving PPARγ, LXR, and SREBP1c. The experimental protocols provided in this guide offer a framework for characterizing the inhibitory effects of this compound and similar compounds, facilitating further research into the therapeutic potential of targeting CES1 in metabolic diseases.
References
GR148672X: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, pharmacological profile, and relevant experimental data for GR148672X, a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, lipid metabolism, and drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the formal name 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone].[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone] | [1] |
| CAS Number | 263890-70-6 | [1] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | [1] |
| Formula Weight | 340.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| SMILES | O=C(/C(C(C1=CC=CS1)=O)=N/NC2=CC(C)=CC=C2)C(F)(F)F | [1] |
| InChI Key | YNUQHMHMYSUKFL-UDWIEESQSA-N | [1] |
Pharmacological Profile
This compound is a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), a key enzyme in lipid metabolism.
| Parameter | Value | Species/System | Reference |
| Target | Triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1) | Human hepatic enzyme | [1] |
| IC₅₀ | 4 nM | Human hepatic enzyme | [1] |
| Selectivity | Selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 µM | [1] |
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting TGH/CES1. This enzyme is responsible for the hydrolysis of triacylglycerols (TGs) stored in lipid droplets within hepatocytes. By inhibiting TGH, this compound is thought to reduce the availability of fatty acids for the assembly and secretion of very low-density lipoprotein (VLDL) particles, which are the primary carriers of triglycerides in the circulation. This leads to a reduction in plasma levels of triglycerides and VLDL cholesterol.
References
GR148672X Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement studies for GR148672X, a potent and selective inhibitor of Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
This compound demonstrates high-potency inhibition of its primary target, human TGH/CES1, and exhibits selectivity against other lipases. The compound has also shown efficacy in preclinical in vivo models, leading to favorable alterations in lipid profiles.
| Parameter | Value | Target/System | Reference |
| IC50 | 4 nM | Human Hepatic TGH/CES1 | [1] |
| Selectivity | Selective at 5 µM | Over Lipoprotein Lipase (LPL) | [1] |
| In Vivo Efficacy | Reduction in plasma triglycerides, total cholesterol, VLDL cholesterol, LDL cholesterol, and apolipoprotein B-100 | Hamster model (25 mg/kg, twice daily) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of TGH/CES1. This enzyme plays a crucial role in hepatic lipid metabolism by hydrolyzing triglycerides (TG) and cholesteryl esters. Inhibition of TGH/CES1 by this compound leads to a decrease in the breakdown of stored triglycerides in hepatocytes. This reduction in triglyceride hydrolysis results in lower levels of circulating triglycerides, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, contributing to an improved lipid profile.[2][3][4] The regulation of hepatic CES1 is also linked to the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism.[2]
Caption: Mechanism of action of this compound.
Experimental Protocols
While the specific protocols for this compound have not been publicly disclosed, this section details representative methodologies for key assays used to characterize such an inhibitor.[5]
In Vitro IC50 Determination for TGH/CES1 Inhibition (Fluorescence-Based Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against TGH/CES1 using a fluorogenic substrate.
Workflow:
Caption: Workflow for IC50 determination.
Materials:
-
Recombinant human TGH/CES1
-
Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant human TGH/CES1 in assay buffer to the working concentration.
-
Assay Plate Setup: Add a small volume of the diluted this compound or vehicle control to the wells of a 96-well black microplate.
-
Enzyme Addition and Pre-incubation: Add the diluted TGH/CES1 solution to each well. Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate solution in the assay buffer. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone).
-
Data Analysis: Determine the initial reaction velocity (V) for each concentration of this compound. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
Cellular Target Engagement Assay
A cellular assay can confirm the ability of this compound to engage with TGH/CES1 within a cellular context. This can be achieved by measuring the accumulation of a fluorescently labeled lipid substrate in cells.
Workflow:
Caption: Cellular target engagement assay workflow.
Materials:
-
A suitable cell line with endogenous or overexpressed TGH/CES1 (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
A fluorescently labeled lipid substrate that is a target of TGH/CES1 (e.g., a BODIPY-labeled triglyceride)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Seed the cells in a multi-well imaging plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control and incubate for a predetermined time.
-
Substrate Addition: Add the fluorescently labeled lipid substrate to the cell culture medium and incubate to allow for cellular uptake.
-
Incubation: Continue the incubation to allow for the metabolism of the lipid substrate by intracellular lipases, including TGH/CES1. In the presence of an effective inhibitor like this compound, the hydrolysis of the substrate will be reduced, leading to its accumulation.
-
Imaging and Quantification: Wash the cells to remove any extracellular substrate. Acquire images of the cells using a fluorescence microscope or a high-content imager. Quantify the intracellular fluorescence intensity per cell or per well.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. The resulting dose-response curve can be used to determine the cellular EC50, representing the concentration at which the compound achieves 50% of its maximal effect in a cellular environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hepatic Carboxylesterase 1 Is Essential for Both Normal and Farnesoid X Receptor-Controlled Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Foundational Research on Carboxylesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CES) are a ubiquitous class of serine hydrolases that play a critical role in the metabolism of a vast array of endogenous and xenobiotic compounds, including a significant number of therapeutic drugs.[1][2][3] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting parent compounds into their corresponding carboxylic acids and alcohols. In humans, two major isoforms, CES1 and CES2, are predominantly responsible for this metabolic activity and are localized in various tissues, with the liver and intestines being primary sites.[4] The modulation of CES activity through inhibition presents a compelling strategy in drug development. By inhibiting these enzymes, it is possible to enhance the therapeutic efficacy of drugs that are rapidly inactivated by CES-mediated hydrolysis or to mitigate the toxicity of agents that are activated by this process.[1][3] This technical guide provides an in-depth overview of the foundational research on carboxylesterase inhibitors, covering their mechanisms of action, therapeutic applications, experimental protocols for their evaluation, and a summary of key quantitative data.
Mechanisms of Carboxylesterase Inhibition
The catalytic action of carboxylesterases relies on a highly conserved catalytic triad composed of serine, histidine, and a glutamate residue within the enzyme's active site.[5] This triad facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the substrate.[5] Inhibition of this process can be achieved through two primary mechanisms: reversible and irreversible inhibition.
Reversible Inhibition: Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further classified as competitive, non-competitive, or uncompetitive. A notable class of reversible CES inhibitors are trifluoroketones. These compounds mimic the tetrahedral transition state of the ester hydrolysis reaction, thereby binding tightly to the active site.[1]
Irreversible Inhibition: Irreversible inhibitors, in contrast, form a stable, covalent bond with the enzyme, typically with the catalytic serine residue. Organophosphates, such as bis-p-nitrophenyl phosphate (BNPP), are classic examples of irreversible CES inhibitors.[1] The phosphate group forms a stable ester linkage with the serine, rendering the enzyme inactive.[1]
The general mechanism of carboxylesterase inhibition can be visualized as follows:
Therapeutic Relevance and Applications
The strategic inhibition of carboxylesterases holds significant promise in various therapeutic areas:
-
Improving Drug Efficacy: Many ester-containing drugs are rapidly hydrolyzed and inactivated by CES in the liver and intestines, leading to poor bioavailability and short half-lives. Co-administration of a CES inhibitor can protect these drugs from premature metabolism, thereby increasing their systemic exposure and therapeutic effect.[1]
-
Reducing Drug Toxicity: Conversely, some prodrugs require activation by carboxylesterases to exert their pharmacological effect. In certain cases, localized or excessive activation can lead to toxicity. For instance, the activation of the anticancer prodrug CPT-11 (irinotecan) by intestinal CES can cause severe diarrhea.[2] Selective inhibitors of intestinal CES could mitigate this adverse effect.
-
Treatment of Metabolic Diseases: CES1 has been implicated in lipid metabolism, specifically in the hydrolysis of triglycerides and cholesterol esters in the liver. Inhibition of CES1 is therefore being explored as a potential therapeutic strategy for metabolic disorders such as hypertriglyceridemia, obesity, and type 2 diabetes.[6]
Key Experimental Protocols
The identification and characterization of carboxylesterase inhibitors rely on robust in vitro assays. Below are detailed methodologies for common experimental protocols.
Carboxylesterase Activity Assay (Fluorometric)
This assay provides a sensitive method for measuring CES activity and can be adapted for inhibitor screening.
Materials:
-
CES Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Recombinant human CES1 or CES2 enzyme
-
Fluorogenic substrate (e.g., a proprietary substrate that becomes fluorescent upon hydrolysis)
-
Test inhibitor compounds
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test inhibitor compounds in CES Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant CES enzyme to the desired concentration in cold CES Assay Buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 10 µL of the test inhibitor dilution or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm).[7]
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated by comparing the rate of the inhibitor-treated wells to the vehicle control wells.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
Procedure:
-
Perform the carboxylesterase activity assay as described above using a range of inhibitor concentrations (typically 8-10 concentrations in a semi-log dilution series).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[8]
Enzyme Kinetics and Determination of Ki
To understand the mechanism of inhibition and to determine the inhibitor binding affinity (Ki), enzyme kinetic studies are performed.
Procedure:
-
Perform the carboxylesterase activity assay with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified for the appropriate inhibition model (competitive, non-competitive, etc.).
-
The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can be derived from these analyses. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.[8][9]
A typical workflow for screening and characterizing carboxylesterase inhibitors is depicted below:
Quantitative Data on Carboxylesterase Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of selected compounds against human carboxylesterases. This data is compiled from various in vitro studies and serves as a comparative reference.
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Reference |
| Organophosphate | Bis(p-nitrophenyl)phosphate (BNPP) | hCE1, hCE2 | - | - | Irreversible | [1] |
| Benzils | Benzil | hCE1 | - | 45 | Partially Competitive | [2] |
| Benzil | hCE2 (hiCE) | - | 15 | Partially Competitive | [2] | |
| Isatins | Various substituted isatins | hCE1, hCE2 | - | Varies | - | [1] |
| Sulfonamides | Bisbenzene sulfonamides | hCE2 (hiCE) | - | Low nM range | Partially Competitive | [3] |
| Clinically Used Drugs | Loperamide | hCE2 | 1.5 | - | - | [2] |
| Telmisartan | hCE2 | - | - | Specific Inhibitor | [10][11] | |
| Digitonin | hCE1 | - | - | Specific Inhibitor | [10][11] | |
| Natural Products | Dihydromethysticin | CES1 | - | 68,200 | - | [11] |
Note: '-' indicates that the data was not specified in the cited sources.
Conclusion
The field of carboxylesterase inhibitor research is dynamic and holds considerable potential for therapeutic innovation. A thorough understanding of the mechanisms of inhibition, coupled with robust and standardized experimental protocols, is essential for the successful discovery and development of novel CES inhibitors. The data and methodologies presented in this guide provide a foundational framework for researchers and drug development professionals to advance their work in this promising area. Future efforts will likely focus on the development of highly selective and potent inhibitors for specific CES isoforms to maximize therapeutic benefits while minimizing off-target effects.
References
- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.12. Carboxylesterase Activity Assay [bio-protocol.org]
- 5. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. courses.edx.org [courses.edx.org]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 10. Carboxylesterase Inhibition| Evotec [evotec.com]
- 11. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of GR148672X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), a key enzyme in lipid metabolism.[1] CES1 is predominantly found in the liver and adipose tissue, where it catalyzes the hydrolysis of triglycerides and cholesteryl esters.[2] Dysregulation of CES1 activity is associated with metabolic disorders such as hypertriglyceridemia, non-alcoholic fatty liver disease (NAFLD), and obesity.[2][3] Furthermore, emerging evidence suggests a role for CES1 in the progression of certain cancers, such as colorectal carcinoma.[4]
These application notes provide a detailed protocol for the in vitro characterization of this compound as a CES1 inhibitor. The described assays are fundamental for determining the potency (IC50) and mechanism of inhibition, which are critical parameters in the drug discovery and development process.
Signaling Pathway of CES1 in Lipid Metabolism
Carboxylesterase 1 (CES1) plays a central role in hepatic lipid metabolism. It is primarily responsible for the hydrolysis of triglycerides (TG) stored in lipid droplets into free fatty acids (FFAs) and glycerol. These FFAs can then be used for beta-oxidation to generate energy or be re-esterified into TGs for packaging into very-low-density lipoproteins (VLDL) and secretion into the bloodstream. By inhibiting CES1, this compound is expected to reduce the release of FFAs from hepatocytes, thereby lowering plasma triglyceride and VLDL levels.
Experimental Protocols
Determination of IC50 of this compound against Human CES1
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against human CES1 using a fluorogenic substrate.
a. Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human CES1 | Commercially Available | e.g., Sigma-Aldrich | -20°C |
| 4-Methylumbelliferyl Acetate (4-MUA) | Commercially Available | e.g., Sigma-Aldrich | -20°C |
| This compound | Commercially Available | e.g., Cayman Chemical | -20°C |
| Tris-HCl Buffer (pH 7.4) | In-house preparation | - | 4°C |
| Dimethyl Sulfoxide (DMSO) | Commercially Available | e.g., Sigma-Aldrich | Room Temp. |
| 96-well black microplates | Commercially Available | - | Room Temp. |
b. Experimental Workflow
c. Detailed Procedure
-
Prepare Reagents:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.4).
-
Prepare a 10 mM stock solution of 4-MUA in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Serial Dilution of this compound:
-
Perform a serial dilution of the this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM to 0.1 nM).
-
-
Assay Setup:
-
In a 96-well black microplate, add 88 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the diluted this compound solutions to the corresponding wells. Include a positive control (no inhibitor, 2 µL of DMSO) and a negative control (no enzyme).
-
Add 5 µL of recombinant human CES1 solution (final concentration, e.g., 5 µg/mL) to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of 4-MUA solution (final concentration, e.g., 100 µM) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
d. Data Analysis
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence with inhibitor / Fluorescence of positive control) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
e. Expected Results
Based on the literature, this compound is a potent inhibitor of human CES1, with a reported IC50 of 4 nM.[1] The results of this assay should yield a comparable IC50 value.
| Parameter | Reported Value |
| IC50 (Human CES1) | 4 nM |
Enzyme Kinetics of CES1 Inhibition by this compound
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies can be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
a. Procedure
-
Follow the general procedure for the IC50 assay.
-
Use a range of fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, vary the concentration of the substrate 4-MUA (e.g., from 0.1x Km to 10x Km).
-
Measure the initial reaction rates by taking kinetic readings over a shorter time course (e.g., every minute for 15 minutes).
b. Data Analysis
-
Plot the initial reaction rates against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
-
The changes in Km and Vmax will indicate the mechanism of inhibition.
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Increases or Decreases |
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound as a CES1 inhibitor. Accurate determination of its potency and mechanism of action is essential for its further development as a potential therapeutic agent for metabolic diseases and cancer. Researchers should adapt and optimize these protocols based on their specific experimental conditions and available resources.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fat degrading enzyme implicated in type 2 diabetes | Karolinska Institutet [news.ki.se]
- 4. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of GR148672X in 3T3-L1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GR148672X is identified as an inhibitor of human carboxylesterase 1 (hCES1), an enzyme pivotal in the hydrolysis of various esters, including triglycerides, and plays a significant role in lipid metabolism.[1] The 3T3-L1 cell line, a well-established model for studying adipogenesis, provides a relevant system to evaluate the efficacy of compounds targeting lipid metabolism.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in 3T3-L1 adipocytes using a cell viability assay and an enzyme activity assay.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in 3T3-L1 Adipocytes (MTT Assay)
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.10 ± 0.06 | 88.0 |
| 10 | 0.65 ± 0.05 | 52.0 |
| 50 | 0.24 ± 0.03 | 19.2 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 2: Hypothetical Carboxylesterase 1 (CES1) Inhibition Data for this compound
| This compound Concentration (µM) | CES1 Activity (Luminescence Signal) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 85,432 ± 4,120 | 0 |
| 0.01 | 76,889 ± 3,543 | 10.0 |
| 0.1 | 43,570 ± 2,189 | 49.0 |
| 1 | 12,815 ± 976 | 85.0 |
| 10 | 5,126 ± 432 | 94.0 |
| 100 | 4,271 ± 388 | 95.0 |
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the steps for maintaining 3T3-L1 preadipocytes and differentiating them into mature adipocytes.
Materials:
-
3T3-L1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Rosiglitazone (optional, for enhanced differentiation)[4]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preadipocyte Maintenance:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% P/S.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days, ensuring they do not exceed 70% confluency to maintain their preadipocyte state.[5]
-
-
Adipocyte Differentiation:
-
Seed 3T3-L1 preadipocytes into the desired culture plates (e.g., 96-well plates for IC50 determination).
-
Grow the cells to 100% confluency and maintain them for an additional 2 days (Day 0).
-
Day 0: Induce differentiation by replacing the medium with DMEM containing 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium). The addition of rosiglitazone (e.g., 2 µM) can enhance differentiation.[4]
-
Day 2: Replace the MDI medium with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin.
-
Day 4 onwards: Replace the medium every 2 days with DMEM containing 10% FBS and 1% P/S.
-
Mature, lipid-laden adipocytes are typically observed between days 8 and 12.
-
Protocol 2: Determining IC50 using MTT Assay
This protocol describes a colorimetric assay to assess cell viability and determine the IC50 of this compound.[6]
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
Procedure:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the culture medium from the differentiated 3T3-L1 cells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound in 3T3-L1 cells.
Caption: Conceptual signaling pathway of this compound action in adipocytes.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 3. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: GR148672X Cell-Based Assay for Lipid Accumulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abnormal intracellular lipid accumulation is a key pathological feature of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2][3] The study of compounds that can modulate lipid metabolism within cells is therefore of significant interest in the development of novel therapeutics. This application note describes a robust and quantifiable cell-based assay for screening and characterizing the effects of compounds, exemplified by the hypothetical compound GR148672X, on intracellular lipid accumulation.
The assay utilizes the human hepatoma cell line, Huh7, which is a well-established model for studying hepatic lipid metabolism.[2][4] Lipid accumulation is induced by challenging the cells with a mixture of free fatty acids (FFAs), mimicking the conditions of lipotoxicity observed in metabolic disorders.[1][5] The intracellular lipid droplets are then stained with the fluorescent dye BODIPY 493/503, which is highly specific for neutral lipids.[2][4][6] Quantification of lipid accumulation is achieved through fluorescence intensity measurement, providing a high-throughput and sensitive method for evaluating the efficacy of test compounds.
Assay Principle
The this compound cell-based assay for lipid accumulation is designed to quantify the inhibitory effect of a test compound on FFA-induced intracellular lipid droplet formation. The workflow begins with the seeding of Huh7 cells in a 96-well microplate. The cells are then treated with the test compound, this compound, at various concentrations, followed by the addition of an oleic and palmitic acid mixture to induce lipid accumulation. After an incubation period, the cells are fixed and stained with BODIPY 493/503, a lipophilic dye that fluoresces green upon binding to neutral lipids within lipid droplets. The cell nuclei are counterstained with DAPI. The fluorescence intensity of BODIPY 493/503 is measured using a microplate reader, and this is normalized to the cell number as determined by the DAPI signal. A decrease in the BODIPY 493/503 fluorescence intensity in the presence of the test compound indicates an inhibition of lipid accumulation.
Experimental Protocols
Materials and Reagents
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well black, clear-bottom microplates
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503
-
DAPI (4',6-diamidino-2-phenylindole)
Protocol 1: Cell Culture and Seeding
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
Protocol 2: Compound Treatment and Lipid Accumulation Induction
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Prepare a 2:1 molar ratio stock solution of oleic acid and palmitic acid complexed to BSA.
-
Aspirate the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control for lipid accumulation (medium with 0.1% DMSO and the FFA mixture).
-
Incubate for 1 hour.
-
Add the FFA mixture to all wells except the negative control wells to a final concentration that induces significant lipid accumulation (e.g., 0.5 mM).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Protocol 3: Staining and Imaging
-
Aspirate the medium and wash the cells twice with 200 µL of PBS per well.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[5]
-
Wash the cells twice with 200 µL of PBS per well.
-
Prepare a staining solution containing 1 µg/mL BODIPY 493/503 and 1 µg/mL DAPI in PBS.
-
Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells three times with 200 µL of PBS per well.
-
Add 100 µL of PBS to each well for imaging.
Protocol 4: Data Acquisition and Analysis
-
Acquire images using a high-content imaging system or a fluorescence microplate reader.
-
For the microplate reader, measure the fluorescence intensity for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
Normalize the BODIPY 493/503 fluorescence intensity to the DAPI fluorescence intensity to account for cell number variability.
-
Calculate the percentage of lipid accumulation inhibition relative to the positive control (FFA-treated cells with vehicle).
Data Presentation
Table 1: Dose-Dependent Inhibition of Lipid Accumulation by this compound
| This compound (µM) | Normalized Fluorescence (a.u.) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.5 | 0.62 | 38 |
| 1.0 | 0.45 | 55 |
| 5.0 | 0.28 | 72 |
| 10.0 | 0.15 | 85 |
Table 2: Time-Course of Lipid Accumulation Inhibition by 1 µM this compound
| Time (hours) | Normalized Fluorescence (a.u.) | % Inhibition |
| 0 | 1.00 | 0 |
| 6 | 0.88 | 12 |
| 12 | 0.72 | 28 |
| 18 | 0.55 | 45 |
| 24 | 0.45 | 55 |
Visualizations
Caption: Experimental workflow for the this compound cell-based assay.
Caption: Potential mechanism of action via the SREBP pathway.
References
- 1. agilent.com [agilent.com]
- 2. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid metabolism in sickness and in health: emerging regulators of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of Carboxylesterase 1 with GR148672X in Ces1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterase 1 (CES1) is a critical enzyme in human metabolic pathways, primarily responsible for the hydrolysis of a wide range of ester-containing drugs and endogenous lipids.[1][2][3] Dysregulation of CES1 activity has been implicated in various metabolic disorders, including obesity, hepatic steatosis, and hyperlipidemia.[4][5] The Ces1 knockout mouse model provides a valuable in vivo system to study the physiological and pathological consequences of CES1 deficiency. These mice exhibit a phenotype characterized by increased lipogenesis, insulin resistance, and hyperinsulinemia.[6]
GR148672X has been identified as a preclinical inhibitor of human CES1A, the human ortholog of mouse Ces1d.[7] The use of this compound in Ces1 knockout mouse models presents a unique opportunity to investigate the specific roles of CES1 in various tissues and to validate the therapeutic potential of CES1 inhibition. This document provides detailed application notes and protocols for utilizing this compound in Ces1 knockout mouse models to study its effects on lipid metabolism and other relevant physiological parameters.
Rationale for Using this compound in Ces1 Knockout Mice
The administration of a CES1 inhibitor to a wild-type mouse would result in a systemic inhibition of the enzyme. However, the use of this compound in a Ces1 knockout mouse model allows for more nuanced investigations. For instance, if a Ces1 knockout mouse exhibits a particular phenotype, and administration of this compound does not further exacerbate this condition, it may suggest that the off-target effects of the compound are minimal in that context. Conversely, if this compound administration in wild-type mice phenocopies the Ces1 knockout model, it would provide strong evidence for the compound's on-target effects.
Key Research Questions to Address:
-
Does the administration of this compound to wild-type mice replicate the metabolic phenotype observed in Ces1 knockout mice?
-
What are the specific effects of systemic CES1 inhibition by this compound on lipid profiles, glucose tolerance, and insulin sensitivity in both wild-type and Ces1 knockout mice?
-
Can this compound be used to dissect the tissue-specific roles of CES1 in lipid metabolism?
Data Presentation
Table 1: Expected Phenotypic Characteristics of Ces1 Knockout Mice
| Parameter | Expected Observation in Ces1 Knockout Mice | Reference |
| Body Weight | Increased, obesity develops on a standard chow diet | [4][6][8][9][10] |
| Adipose Tissue | Increased white adipose tissue mass and inflammation | [4][8][9][10] |
| Liver | Hepatic steatosis (fatty liver) | [5][6] |
| Plasma Lipids | Hyperlipidemia, with significantly higher levels in females | [5][6] |
| Glucose Homeostasis | Impaired glucose tolerance and insulin resistance | [4][6][8][9] |
| Energy Expenditure | Decreased | [5][6] |
Table 2: Hypothetical Outcomes of this compound Treatment in Wild-Type and Ces1 Knockout Mice
| Treatment Group | Expected Change in Plasma Triglycerides | Expected Change in Hepatic Triglycerides | Expected Change in Glucose Tolerance |
| Wild-Type + Vehicle | Baseline | Baseline | Baseline |
| Wild-Type + this compound | Increased | Increased | Impaired |
| Ces1 Knockout + Vehicle | Elevated (relative to WT) | Elevated (relative to WT) | Impaired (relative to WT) |
| Ces1 Knockout + this compound | No significant change from knockout baseline | No significant change from knockout baseline | No significant change from knockout baseline |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol is a general guideline and should be optimized based on the specific formulation and solubility of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, sterile saline with 5% DMSO and 10% Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes and needles (appropriate gauge for intraperitoneal injection)
-
0.22 µm sterile filter
Procedure:
-
Dose Calculation: Determine the desired dose of this compound (e.g., in mg/kg). Based on studies with other small molecule inhibitors in mice, a starting dose range of 1-10 mg/kg could be considered.
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. A common vehicle for oral or intraperitoneal administration is 0.5% carboxymethylcellulose (CMC) in sterile water. For compounds with poor aqueous solubility, a vehicle containing DMSO and a surfactant like Tween 80 may be necessary. Crucially, a vehicle-only control group must be included in all experiments.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile tube, add the vehicle incrementally to the powder while vortexing to facilitate dissolution.
-
If necessary, sonicate the mixture to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm sterile filter to ensure sterility, especially for intraperitoneal injections.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse securely.
-
Turn the mouse to expose its abdomen, with the head tilted slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the this compound solution or vehicle.
-
-
Oral Gavage:
-
Use a proper gavage needle (ball-tipped) to minimize the risk of esophageal injury.
-
Gently insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the solution.
-
-
Experimental Workflow for Drug Administration
Caption: Experimental workflow for this compound administration and subsequent analysis.
Protocol 2: Assessment of Lipid Metabolism
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial kits for measuring plasma triglycerides, total cholesterol, HDL, and LDL
-
Reagents for tissue lipid extraction (e.g., chloroform, methanol)
-
Spectrophotometer or plate reader
Procedure:
-
Blood Collection:
-
Collect blood from the tail vein or via cardiac puncture at the experimental endpoint. For longitudinal studies, tail vein sampling is preferred.
-
Place the blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Plasma Lipid Analysis:
-
Thaw plasma samples on ice.
-
Use commercially available enzymatic kits to measure the concentrations of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol according to the manufacturer's instructions.
-
-
Tissue Collection and Lipid Extraction:
-
At the end of the study, euthanize the mice and harvest tissues such as the liver and adipose tissue.
-
Rinse the tissues in cold phosphate-buffered saline (PBS) and blot dry.
-
Weigh the tissues and immediately freeze them in liquid nitrogen or store them at -80°C.
-
For lipid extraction, homogenize a known weight of tissue in a chloroform:methanol mixture (2:1, v/v).
-
Follow a standard lipid extraction protocol (e.g., Folch method) to isolate the total lipid fraction.
-
-
Tissue Lipid Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent.
-
Use the same commercial kits as for plasma analysis to determine the triglyceride and cholesterol content in the tissues. Normalize the values to the initial tissue weight.
-
Protocol 3: Glucose and Insulin Tolerance Tests
Materials:
-
Glucose solution (e.g., 20% dextrose in sterile saline)
-
Insulin solution (e.g., 0.75 U/kg in sterile saline)
-
Handheld glucometer and test strips
-
Syringes for injection
Procedure:
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours with free access to water.
-
Measure the baseline blood glucose level (t=0) from a tail snip.
-
Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4 hours.
-
Measure the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Signaling Pathway Visualization
Hypothesized Signaling Pathway of CES1 in Lipid Metabolism
References
- 1. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipidomic Analysis of Liver and Adipose Tissue in a High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease Mice Model Reveals Alterations in Lipid Metabolism by Weight Loss and Aerobic Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to visualize the distribution of exogenously administered small molecules in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid metabolism is dysregulated in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of GR148672X and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is a potent inhibitor of triacylglycerol hydrolase (TGH), also known as human carboxylesterase 1 (hCES1), with an IC50 of 4 nM.[1] This enzyme plays a critical role in the hydrolysis of triglycerides and cholesteryl esters, making it a significant target in the study and potential treatment of metabolic diseases such as hypertriglyceridemia and certain types of cancer.[2][3] Notably, inhibition of CES1 by this compound has been shown to reduce tumor volume in colorectal carcinoma models, potentially through modulation of the NF-κB signaling pathway.[4]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of hCES1, using this compound as a reference compound. The methodologies are based on established screening techniques for serine hydrolases and are suitable for large-scale compound library screening.
Data Presentation
Table 1: Inhibitory Activity of Reference Compounds against Carboxylesterases
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound | hCES1 (TGH) | 4 | Not specified | [1] |
| Oleanolic Acid | hCES1 | 280 | Bioluminescent | [5] |
| Ursolic Acid | hCES1 | 240 | Bioluminescent | [5] |
| BNPP | hCES1 | Not specified | Bioluminescent/Fluorescent | [2][5] |
Signaling Pathway
The inhibition of hCES1 by compounds like this compound can impact cellular metabolism and signaling. In the context of colorectal cancer, NF-κB signaling has been identified as a relevant pathway.[4]
Caption: NF-κB signaling pathway, potentially modulated by CES1 inhibition.
Experimental Protocols
Protocol 1: Bioluminescent High-Throughput Screening for hCES1 Inhibitors
This assay identifies inhibitors of hCES1 by measuring the reduction in the hydrolysis of a specific bioluminescent probe substrate.
Materials:
-
Human liver microsomes (HLM) as a source of hCES1
-
N-alkylated d-luciferin methyl ester (NLMe) - hCES1 specific substrate[2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
This compound (positive control inhibitor) dissolved in DMSO
-
DMSO (negative control)
-
Luciferin detection reagent
-
White, opaque 384-well microplates
-
Multimode microplate reader with luminescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Assay Protocol:
-
Add 2 µL of test compound, this compound, or DMSO to the wells of a 384-well plate.[2]
-
Add 91 µL of the diluted HLM solution to each well.[2]
-
Incubate the plate for 3 minutes at 37°C.[2]
-
Initiate the enzymatic reaction by adding 2 µL of the NLMe substrate solution to each well.[2]
-
Shake the plate and incubate for 10 minutes at 37°C.[2]
-
Terminate the reaction by adding 50 µL of luciferin detection reagent to each well.[2]
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Caption: Workflow for the bioluminescent hCES1 HTS assay.
Protocol 2: Fluorescent Assay for Selectivity Screening against hCES2
To ensure that lead compounds are selective for hCES1, a counterscreen against the homologous enzyme hCES2 is essential.
Materials:
-
Recombinant human hCES2 or appropriate cell/tissue preparations
-
Fluorescein diacetate (FD) - hCES2 substrate[2]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (identified hits from the primary screen) dissolved in DMSO
-
Known hCES2 inhibitor (positive control)
-
DMSO (negative control)
-
Black, clear-bottom 384-well microplates
-
Multimode microplate reader with fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare the hCES2 enzyme source in PBS.
-
Prepare a stock solution of FD in DMSO and dilute to the final working concentration in PBS.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Protocol:
-
Add test compounds or controls to the wells of a 384-well plate.
-
Add the hCES2 enzyme solution to each well.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the FD substrate solution.
-
Incubate for an appropriate time at 37°C, protected from light.
-
Measure the fluorescence signal (e.g., excitation at 480 nm, emission at 525 nm).[2]
-
-
Data Analysis:
-
Calculate the percent inhibition and IC50 values for hCES2 as described in Protocol 1.
-
Determine the selectivity index by comparing the IC50 values for hCES1 and hCES2.
-
Caption: Logic workflow for identifying selective hCES1 inhibitors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
Application Notes and Protocols for Fluorescence-Based Assays of GR148672X Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is recognized as an inhibitor of human carboxylesterase 1A (hCES1A), a key enzyme in the metabolism of a wide range of xenobiotics and endogenous esters.[1][2] hCES1A is a significant target in drug development due to its role in drug metabolism and activation. Furthermore, dual inhibition of hCES1A and pancreatic lipase (PL), a critical enzyme for dietary fat absorption, presents a promising therapeutic strategy for metabolic diseases.[1][2] This document provides detailed application notes and protocols for fluorescence-based assays to characterize the activity of this compound and other potential inhibitors against hCES1A and pancreatic lipase.
Fluorescence-based assays offer high sensitivity, a wide dynamic range, and are amenable to high-throughput screening (HTS), making them ideal for enzyme activity and inhibition studies.[3][4][5][6] The protocols herein describe two primary fluorescence-based methods: Fluorescence Intensity Assays for direct measurement of enzyme kinetics and inhibition, and Fluorescence Polarization Assays for characterizing inhibitor-enzyme binding interactions.
Signaling Pathway of Key Enzymes
The following diagram illustrates the metabolic roles of human carboxylesterase 1A and pancreatic lipase, the targets of this compound and related inhibitors.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A FRET-based high throughput screening assay to identify inhibitors of anthrax protective antigen binding to capillary morphogenesis gene 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Carboxylesterase 1 (CES1) Inhibitors in Animal Studies
Disclaimer: As of late 2025, specific preclinical data and administration protocols for the human carboxylesterase 1A (hCES1A) inhibitor GR148672X, developed by GlaxoSmithKline, are not publicly available. It is known to be in the preclinical research stage, but its subtype selectivity and other pharmacological data have not been disclosed[1].
The following application notes and protocols are therefore based on established methodologies for the preclinical evaluation of other well-documented Carboxylesterase 1 (CES1) inhibitors in animal models. These are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with novel CES1 inhibitors.
Introduction to Carboxylesterase 1 (CES1) as a Therapeutic Target
Human Carboxylesterase 1 (CES1) is a key enzyme in the serine hydrolase family, predominantly expressed in the liver, and to a lesser extent in adipose tissue and macrophages[2][3]. It plays a crucial role in the metabolism of a wide array of xenobiotics, including the activation of ester-containing prodrugs (e.g., oseltamivir) and the detoxification of various compounds[2][3]. Beyond its role in drug metabolism, CES1 is integral to endogenous lipid metabolism, particularly the hydrolysis of triglycerides and cholesteryl esters[4][5]. This dual function has positioned CES1 as a promising therapeutic target for metabolic diseases such as hypertriglyceridemia, obesity, and type 2 diabetes[6][7].
Animal Models in CES1 Research
The selection of an appropriate animal model is critical, as significant species differences exist in CES expression and function.
-
Rodents (Mice, Rats): While commonly used, rodents possess a larger number of Ces genes and isoforms compared to humans, which can lead to differences in substrate specificity and metabolic rates[4]. Rodent Ces enzymes are also secreted into the blood, whereas human CES1 is retained within the endoplasmic reticulum[4].
-
Genetically Engineered Mouse Models (GEMs): To overcome species differences, Ces1 knockout mice and "humanized" mice expressing human CES1 have been developed[8][9]. These models are invaluable for studying the specific roles of human CES1 in drug metabolism and physiology.
-
Monkeys: The expression pattern of CES in monkeys is more similar to that of humans, making them a potentially more predictive model for pharmacokinetic studies of CES substrates[10].
Quantitative Data Summary: Representative Dosing of CES1 Inhibitors
The following table summarizes dosing information from published studies on various CES1 inhibitors in mice. This data can serve as a starting point for dose-range finding studies with novel inhibitors like this compound.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Aripiprazole | FVB Mice | Not specified | Not specified | Significantly increased plasma concentrations of the CES1 substrate methylphenidate. | [11] |
| JZL184 | Mice | 10 mg/kg | Intraperitoneal (i.p.), daily for 3 weeks | Covalently inhibits CES1. Used to study long-term effects of CES1 inhibition. | [6] |
| Generic CES1d Inhibitors | High-fat diet-fed mice or db/db mice | Not specified | Not specified | Protected from weight gain, reduced plasma lipids, and improved glucose tolerance. | [5] |
Experimental Protocols
Protocol: Pharmacokinetic Drug-Drug Interaction Study
Objective: To evaluate the effect of a CES1 inhibitor on the pharmacokinetics of a known CES1 substrate.
Materials:
-
Test CES1 inhibitor (e.g., this compound)
-
CES1 substrate (e.g., methylphenidate, oseltamivir)
-
Appropriate animal model (e.g., FVB mice, C57BL/6 mice)
-
Vehicle for drug administration (e.g., saline, corn oil, DMSO/saline mixture)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to two groups: a control group receiving the vehicle and a treatment group receiving the CES1 inhibitor.
-
Inhibitor Administration: Administer the CES1 inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the known or predicted time to maximum concentration (Tmax) of the inhibitor.
-
Substrate Administration: At a predetermined time after inhibitor administration, administer the CES1 substrate to all animals.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-substrate administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the plasma concentrations of the CES1 substrate and its metabolite(s) using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, T1/2) for the substrate in both groups and compare them to determine the impact of the CES1 inhibitor.
Protocol: Efficacy Study in a Metabolic Disease Model
Objective: To assess the therapeutic potential of a CES1 inhibitor in a diet-induced obesity mouse model.
Materials:
-
Test CES1 inhibitor (e.g., this compound)
-
C57BL/6 mice
-
High-fat diet (HFD) and standard chow
-
Metabolic cages
-
Equipment for glucose and insulin tolerance tests
-
Analytical kits for plasma lipids and other biomarkers
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and metabolic dysfunction. A control group is fed standard chow.
-
Treatment Initiation: Once the metabolic phenotype is established, begin daily administration of the CES1 inhibitor or vehicle to the HFD-fed mice.
-
Monitoring: Monitor body weight, food intake, and water consumption regularly.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Perform a GTT to assess glucose homeostasis.
-
Insulin Tolerance Test (ITT): Perform an ITT to evaluate insulin sensitivity.
-
Energy Expenditure: Use metabolic cages to measure oxygen consumption and carbon dioxide production.
-
-
Terminal Procedures: At the end of the study, collect blood for analysis of plasma triglycerides, cholesterol, and other relevant biomarkers. Harvest tissues (e.g., liver, adipose tissue) for histological and molecular analysis.
-
Data Analysis: Compare the metabolic parameters between the treated and untreated HFD-fed groups to evaluate the efficacy of the CES1 inhibitor.
Visualizations
Caption: Mechanism of action of a CES1 inhibitor like this compound.
Caption: Generalized workflow for preclinical evaluation of a CES1 inhibitor.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: GR148672X Solubility Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of GR148672X, a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), for use in both in vitro and in vivo studies. The following guidelines are based on the known chemical properties of this compound and established methodologies for similar small molecule inhibitors. Adherence to these protocols will help ensure the accurate and reproducible use of this compound in experimental settings.
Compound Information
This compound is a selective inhibitor of human TGH/CES1 with an IC50 value of 4 nM for the human hepatic enzyme.[1] It is a valuable tool for studying lipid metabolism and has potential applications in the development of therapeutics for metabolic diseases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone] | [1] |
| CAS Number | 263890-70-6 | [1] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | [1] |
| Formula Weight | 340.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility Data
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions. The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to avoid affecting enzyme activity.[2]
Table 2: Recommended Solvents and Stock Concentrations
| Application | Recommended Solvent | Suggested Starting Stock Concentration | Maximum Recommended Final Solvent Concentration |
| In Vitro Assays | Dimethyl Sulfoxide (DMSO) | 10-50 mM | ≤1% (v/v) |
| In Vivo Studies | Vehicle to be determined empirically (e.g., DMSO/Cremophor/Saline) | Formulation dependent | N/A |
Experimental Protocols
In Vitro Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound solid to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 340.3 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
-
Dissolve: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound solid.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Store: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the DMSO stock solution for use in enzymatic assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4 or 0.1 M McIlvane buffer, pH 7.4)[2]
-
Microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution in DMSO to generate the desired final concentrations for your assay.
-
Final Dilution: Add a small volume of each DMSO dilution to the assay buffer to achieve the final desired concentration of this compound. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).[2] For example, add 1 µL of a 100X inhibitor stock in DMSO to 99 µL of assay buffer.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as the inhibitor-treated samples.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for preparing this compound for an in vitro enzyme inhibition assay.
References
Application Notes and Protocols: GR148672X in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is a preclinical selective inhibitor of human carboxylesterase 1A (hCES1A), an enzyme that plays a significant role in lipid and glucose metabolism.[1] While specific data on this compound in metabolic disease models are not extensively published, these application notes provide a framework for its potential use based on the known functions of its target, CES1. Inhibition of CES1 is a promising area of investigation for metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[2]
Carboxylesterase 1 is a key hydrolase found in metabolically active tissues like the liver and adipose tissue, where it breaks down triglycerides and cholesterol esters.[3][4] Studies using knockout mouse models have demonstrated that deficiency in CES1 or its murine orthologs can lead to obesity, hepatic steatosis (fatty liver), hyperlipidemia, and insulin insensitivity.[5][6] Conversely, overexpression of hepatic CES1 has been shown to lower plasma glucose levels and improve insulin sensitivity in diabetic mice.[7][8] Therefore, a selective inhibitor like this compound serves as a critical tool to probe the therapeutic potential of targeting CES1 in these conditions.
Mechanism of Action of CES1 in Metabolic Regulation
CES1 is centrally involved in lipid homeostasis. In the liver, it hydrolyzes triglycerides, influencing fatty acid oxidation and de novo lipogenesis.[7] A deficiency of CES1 has been shown to up-regulate sterol regulatory element binding protein 1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides, contributing to lipid accumulation.[5]
Caption: Proposed signaling pathway for CES1-mediated lipid metabolism.
Application 1: Obesity and Dyslipidemia
Rationale
Given that adipose-specific knockout of the murine CES1 ortholog (Ces1d) results in increased fat mass, augmented body weight gain on a high-fat diet, and systemic insulin resistance, a CES1 inhibitor like this compound can be utilized to study the role of adipose tissue CES1 in the development of obesity and related dyslipidemia.[6]
Suggested Model: Diet-Induced Obesity (DIO) in Mice
The DIO model is highly relevant as it mimics many features of human obesity.[9]
Experimental Protocol
-
Animal Model: Male C57BL/6J mice, 8 weeks old.[10]
-
Acclimatization: House animals in a temperature-controlled environment (22°C) with a 12-hour light/dark cycle for one week with ad libitum access to standard chow and water.[10]
-
Diet Induction:
-
Control Group: Feed a low-fat diet (LFD, ~10% kcal from fat).
-
Obesity Group: Feed a high-fat diet (HFD, 45-60% kcal from fat) for 12-16 weeks to induce obesity.[9]
-
-
Drug Administration (Hypothetical):
-
After the diet induction period, randomize the HFD-fed mice into two subgroups: vehicle control and this compound treatment.
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage.
-
This compound Group: Administer this compound at a predetermined dose (e.g., 1-50 mg/kg, requiring dose-ranging studies) daily via oral gavage.
-
-
Monitoring and Measurements:
-
Record body weight and food intake weekly throughout the study.[10]
-
At the end of the treatment period (e.g., 4 weeks), collect terminal blood samples via cardiac puncture after a 6-hour fast.
-
Harvest and weigh tissues, including liver and various adipose tissue depots (epididymal, subcutaneous).
-
-
Biochemical Analysis:
-
Measure plasma levels of triglycerides, total cholesterol, HDL-C, LDL-C, and free fatty acids using commercial assay kits.
-
Caption: Experimental workflow for the DIO mouse model.
Anticipated Quantitative Data
| Parameter | Low-Fat Diet (Control) | High-Fat Diet + Vehicle | High-Fat Diet + this compound |
| Final Body Weight (g) | 25 ± 2 | 45 ± 4 | 40 ± 3.5 |
| Epididymal Fat Pad (g) | 0.8 ± 0.1 | 2.5 ± 0.3 | 2.0 ± 0.2 |
| Plasma Triglycerides (mg/dL) | 80 ± 10 | 150 ± 20 | 120 ± 15 |
| Plasma Cholesterol (mg/dL) | 90 ± 12 | 200 ± 25 | 170 ± 20 |
| *Anticipated significant difference (p<0.05) compared to HFD + Vehicle group. |
Application 2: Non-alcoholic Fatty Liver Disease (NAFLD)
Rationale
The development of hepatic steatosis in CES1 knockout mice suggests a critical role for this enzyme in preventing liver fat accumulation.[5] Therefore, inhibiting CES1 with this compound could exacerbate or model features of NAFLD, providing a tool to study the disease's pathogenesis.
Suggested Model: Diet-Induced NAFLD/NASH
A diet high in fat, fructose, and cholesterol is effective at inducing the spectrum of NAFLD, from simple steatosis to non-alcoholic steatohepatitis (NASH) with fibrosis.[11]
Experimental Protocol
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet Induction:
-
Control Group: Feed a standard chow or a matched low-fat diet (LFD).
-
NAFLD Group: Feed a diet high in fat (e.g., 40% kcal), fructose (e.g., 22% by weight), and cholesterol (e.g., 2% by weight) for 16-24 weeks.[11]
-
-
Drug Administration (Hypothetical):
-
Introduce this compound treatment during the last 4-8 weeks of the diet regimen.
-
Vehicle Group: Administer vehicle daily.
-
This compound Group: Administer this compound daily.
-
-
Monitoring and Measurements:
-
Monitor body weight throughout the study.
-
At termination, collect blood for liver enzyme analysis.
-
Harvest the liver, record its weight, and fix portions in 10% formalin for histology. Snap-freeze other portions for biochemical analysis.
-
-
Biochemical and Histological Analysis:
-
Measure plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Quantify liver triglyceride content.
-
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.
-
Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.[11]
-
Anticipated Quantitative Data
| Parameter | Control Diet | NAFLD Diet + Vehicle | NAFLD Diet + this compound |
| Liver to Body Weight Ratio (%) | 3.5 ± 0.3 | 6.0 ± 0.5 | 7.0 ± 0.6 |
| Liver Triglycerides (mg/g) | 20 ± 5 | 100 ± 15 | 130 ± 20 |
| Plasma ALT (U/L) | 40 ± 8 | 150 ± 30 | 200 ± 40 |
| NAFLD Activity Score (NAS) | 0-1 | 4-5 | 5-6 |
| *Anticipated significant difference (p<0.05) compared to NAFLD Diet + Vehicle group. |
Application 3: Type 2 Diabetes and Insulin Resistance
Rationale
Given that hepatic CES1 overexpression improves insulin sensitivity and lowers blood glucose, its inhibition is expected to worsen glucose homeostasis.[8] This makes this compound a valuable tool for investigating the mechanisms linking lipid metabolism to insulin resistance. The DIO mice from Application 1 are an excellent model for this purpose as they typically develop hyperglycemia and insulin resistance.[12]
Experimental Protocols
These tests should be performed on the animals from the DIO study (Application 1) during the final week of treatment.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer an IP injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Caption: Workflow for GTT and ITT protocols.
Anticipated Quantitative Data
| Parameter | Low-Fat Diet (Control) | High-Fat Diet + Vehicle | High-Fat Diet + this compound |
| Fasting Glucose (mg/dL) | 100 ± 10 | 140 ± 15 | 160 ± 18 |
| Fasting Insulin (ng/mL) | 0.5 ± 0.1 | 2.0 ± 0.4 | 2.8 ± 0.5 |
| GTT Area Under Curve (AUC) | 15000 ± 1500 | 25000 ± 2000 | 30000 ± 2500 |
| ITT Glucose Nadir (% of baseline) | 40% ± 5% | 65% ± 7% | 75% ± 8% |
| *Anticipated significant difference (p<0.05) compared to HFD + Vehicle group. |
Conclusion and Future Directions
The selective CES1 inhibitor this compound represents a valuable pharmacological tool for elucidating the role of CES1 in metabolic diseases. Based on evidence from genetic models, its application is projected to be most relevant in models of obesity, NAFLD, and insulin resistance. The protocols outlined above provide a starting point for researchers to investigate the in vivo effects of CES1 inhibition. Future studies should aim to confirm the engagement of this compound with its target in vivo and explore its effects in different genetic models of metabolic disease (e.g., db/db or ob/ob mice) to further dissect the complex role of CES1 in metabolic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy [insight.jci.org]
- 4. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deficiency of carboxylesterase 1/esterase-x results in obesity, hepatic steatosis, and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adipose tissue–specific ablation of Ces1d causes metabolic dysregulation in mice | Life Science Alliance [life-science-alliance.org]
- 7. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatic Carboxylesterase 1 Is Induced by Glucose and Regulates Postprandial Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]
- 10. Diet-induced obesity murine model [protocols.io]
- 11. journals.physiology.org [journals.physiology.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Quantitative Analysis of GR148672X in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (CES1), a key enzyme involved in the metabolism of a wide range of xenobiotics and endogenous lipids.[1] Emerging research has highlighted the therapeutic potential of this compound in oncology, particularly in colorectal carcinoma, where it has demonstrated significant reduction in tumor volume and weight in preclinical models.[1] The mechanism of action of this compound is linked to the modulation of the NF-κB signaling pathway and the subsequent impact on lipid catabolism, which is crucial for the survival and proliferation of cancer cells.[1]
Accurate and precise quantification of this compound in biological matrices is paramount for preclinical and clinical development. This document provides detailed protocols and application notes for the quantitative analysis of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the key signaling pathways influenced by this compound.
Quantitative Data Summary
Due to the preclinical nature of this compound, extensive quantitative data in human biological samples is not publicly available. The following tables are presented as templates to guide researchers in structuring their data. The values provided are hypothetical and representative of what would be expected from a validated bioanalytical method for a small molecule inhibitor.
Table 1: Representative LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Acceptance Criteria | Representative Result |
| Linearity | ||
| Calibration Curve Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Precision (%CV) | ||
| Intra-day (n=6) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day (n=18) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (%Bias) | ||
| Intra-day (n=6) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Inter-day (n=18) | Within ±15% (±20% at LLOQ) | -4.5% to 7.3% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | 85.2% - 91.5% |
| Matrix Effect | ||
| CV of IS-normalized MF | ≤ 15% | 7.8% |
| Stability | ||
| Short-term (Room Temp, 24h) | %Change within ±15% | -3.8% |
| Long-term (-80°C, 30 days) | %Change within ±15% | -5.1% |
| Freeze-Thaw (3 cycles) | %Change within ±15% | -6.2% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard; MF: Matrix Factor.
Table 2: Representative Pharmacokinetic Parameters of this compound in a Preclinical Model (e.g., Mouse) Following a Single Oral Dose
| Parameter | Unit | Representative Value |
| Cmax (Maximum Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | h | 2 |
| AUC (Area Under the Curve) | ng·h/mL | 4500 |
| t½ (Half-life) | h | 6 |
| CL/F (Apparent Clearance) | L/h/kg | 2.5 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 15 |
Experimental Protocols
The following is a detailed protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma. This protocol is based on established methodologies for small molecule drug analysis.[2][3][4][5][6]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[7][8][9]
Materials:
-
Human plasma (with K2EDTA as anticoagulant)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., methanol or DMSO).
-
Spike blank human plasma with the this compound stock solution to prepare calibration standards and quality control (QC) samples.
-
To a 100 µL aliquot of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion (to be determined based on the compound's structure).
-
Internal Standard: [M+H]+ → fragment ion (to be determined based on the IS structure).
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy and other MS parameters: Optimized for the specific MRM transitions.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The therapeutic effect of this compound is attributed to its inhibitory action on CES1, which in turn modulates the pro-tumorigenic NF-κB signaling pathway and lipid metabolism within cancer cells.
Caption: Canonical NF-κB Signaling Pathway.
Caption: this compound Mechanism of Action.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in plasma samples.
Caption: Bioanalytical Workflow.
References
- 1. Enhanced triacylglycerol catabolism by carboxylesterase 1 promotes aggressive colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. opentrons.com [opentrons.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting GR148672X solubility issues in DMSO
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter solubility issues with GR148672X in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1).[1][2] For the human hepatic enzyme, it has an IC50 value of 4 nM.[2] It shows selectivity for TGH/CES1 over lipoprotein lipase (LPL) at a concentration of 5 μM.[2] By inhibiting CES1, a key enzyme in lipid metabolism, this compound can decrease plasma levels of triglycerides, as well as total, VLDL, and LDL cholesterol.[1][2]
Q2: Is this compound soluble in DMSO?
Yes, the product information sheet for this compound states that it is soluble in DMSO.[1] However, the maximum solubility concentration is not always provided, and researchers may face challenges when preparing highly concentrated stock solutions.
Q3: My this compound is not fully dissolving in DMSO, even though it's stated to be soluble. What are the possible reasons?
Several factors can contribute to dissolution problems:
-
DMSO Quality : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO can significantly reduce the solubility of many organic compounds.[3]
-
Concentration : You may be attempting to prepare a stock solution that is above the compound's maximum solubility limit in DMSO.
-
Temperature : The dissolution process may be slow at room temperature.[3]
-
Insufficient Agitation : The compound may not be adequately dispersed in the solvent to facilitate complete dissolution.
Q4: My this compound dissolved perfectly in DMSO, but a precipitate formed when I diluted it into my aqueous cell culture medium. What should I do?
This is a common issue known as "precipitation upon dilution." Many organic compounds that are soluble in DMSO will precipitate when introduced into an aqueous environment where their solubility is much lower. To avoid this, it is best to first make serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration before the final dilution into your aqueous medium.[4] For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cellular toxicity.[5]
Q5: What is the best way to store my this compound stock solution in DMSO?
To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Always ensure the vials are tightly sealed to prevent the absorption of moisture.
Troubleshooting Guide for this compound Solubility in DMSO
If you are experiencing issues with dissolving this compound in DMSO, please follow the troubleshooting workflow below.
References
Technical Support Center: Optimizing GR148672X Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of GR148672X in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1).[1] Its primary mechanism of action is the inhibition of CES1, an enzyme crucial for the hydrolysis of triacylglycerols and cholesteryl esters, thereby playing a significant role in lipid metabolism.[1]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for the human hepatic CES1 enzyme is 4 nM.[1] This indicates high potency for its target enzyme.
Q3: In what solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What are the known in vitro applications of this compound?
This compound has been utilized in in vitro studies to investigate the role of CES1 in various cellular processes, particularly in the context of cancer. For instance, it has been used to demonstrate that inhibiting CES1 can increase cell death in human colorectal cancer (CRC) cell lines, especially under conditions of metabolic stress.
Q5: What is a recommended starting concentration for my in vitro experiments?
A precise starting concentration can be cell-line dependent. However, based on its low nanomolar IC50 value, a common starting point for in vitro experiments is in the low to mid-nanomolar range. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for a dose-response study could be from 1 nM to 1 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | - Low expression of CES1 in your cell line: Not all cell lines express CES1 at high levels. - Compound instability: The compound may be degrading in the culture medium over long incubation times. - Incorrect preparation of the compound: Errors in dilution or storage of the stock solution. | - Confirm CES1 expression: Use techniques like Western blot or qPCR to verify the expression of CES1 in your cell line. - Optimize incubation time: Perform a time-course experiment to determine the optimal duration of treatment. Consider replenishing the medium with fresh compound for longer experiments. - Prepare fresh dilutions: Always prepare fresh working dilutions from a properly stored stock solution for each experiment. |
| High cytotoxicity observed at low concentrations | - High sensitivity of the cell line: Some cell lines may be particularly sensitive to the inhibition of lipid metabolism. - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Off-target effects: Although selective, at higher concentrations, off-target effects can occur. | - Perform a cytotoxicity assay: Use a lower and wider range of concentrations in a dose-response experiment to determine the non-toxic concentration range. - Maintain low solvent concentration: Ensure the final DMSO concentration in the culture medium is below 0.5%, and preferably below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor). - Use the lowest effective concentration: Once the optimal concentration for the desired effect is determined, avoid using significantly higher concentrations. |
| Precipitation of the compound in the culture medium | - Poor solubility in aqueous medium: Although soluble in DMSO, the compound may precipitate when diluted in the aqueous culture medium. | - Vortex during dilution: Ensure thorough mixing when diluting the DMSO stock solution into the cell culture medium. - Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration. - Do not exceed solubility limit: Avoid preparing working concentrations that are too high. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell passage number, seeding density, or confluency can affect experimental outcomes. - Inconsistent compound preparation: Variations in the preparation of the inhibitor dilutions. | - Standardize cell culture procedures: Use cells within a consistent range of passage numbers, maintain a standardized seeding density, and treat cells at a consistent confluency. - Follow a strict dilution protocol: Prepare fresh dilutions for each experiment using a standardized procedure. |
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound and a related CES1 inhibitor, WWL113, to guide experimental design.
| Compound | Target | IC50 | Recommended Starting Concentration Range (in vitro) | Notes |
| This compound | Human Hepatic TGH/CES1 | 4 nM[1] | 1 nM - 1 µM | A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay. |
| WWL113 | CES1 | Not specified | 0.15 µM - 10 µM | Used in a study on dendritic cells, providing a reference for a potential effective concentration range for CES1 inhibition in cell culture. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method to determine the effective concentration range of this compound for a specific cell line and biological endpoint.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Assay reagent to measure the desired biological endpoint (e.g., cell viability reagent like MTT or a specific functional assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Prepare Serial Dilutions: a. Prepare an intermediate dilution of the this compound stock solution in cell culture medium. b. Perform a serial dilution (e.g., 1:3 or 1:10) of the intermediate solution in cell culture medium to create a range of concentrations. A good starting range would be from 1 µM down to 1 nM. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform the assay to measure your biological endpoint according to the manufacturer's instructions.
-
Data Analysis: Plot the response versus the log of the inhibitor concentration to generate a dose-response curve and determine the EC50 or IC50 for your specific endpoint.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol is to determine the concentration of this compound that is toxic to the cells.
Materials:
-
Same as Protocol 1
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®, or a trypan blue exclusion assay)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability (%) against the concentration of this compound. Determine the concentration at which a significant decrease in cell viability is observed. This will define the cytotoxic range to be avoided in your functional experiments.
Mandatory Visualizations
Caption: Inhibition of CES1 by this compound blocks the breakdown of lipids.
Caption: Workflow for determining the optimal this compound concentration.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: Identifying Off-Target Effects of GR148672X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the off-target effects of GR148672X, a known human carboxylesterase 1A (hCES1A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is an inhibitor of human carboxylesterase 1A (hCES1A), a key enzyme in the metabolism of various endogenous esters and ester-containing drugs.[1][2][3][4] Some research also suggests it may act as a dual inhibitor of both hCES1A and pancreatic lipase, a critical enzyme for the digestion of dietary fats.[1] The subtype selectivity data for this compound has not been publicly disclosed.[1]
Q2: Why is it important to identify the off-target effects of this compound?
Identifying off-target effects is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target interactions can explain unforeseen biological effects or toxicities observed in cellular or animal models.
-
Improving Drug Safety: A thorough understanding of a compound's selectivity profile can help predict and mitigate potential adverse drug reactions in a clinical setting.
-
Drug Repurposing: Discovering novel targets for an existing molecule can open up new therapeutic avenues.
-
Mechanism of Action Studies: A complete target profile provides a clearer picture of the compound's mechanism of action.
Q3: What are the initial steps to predict potential off-targets of this compound?
Before proceeding with expensive and time-consuming wet-lab experiments, computational approaches can be employed to predict potential off-targets. These in silico methods use the chemical structure of this compound to screen against databases of protein structures and known ligand-binding sites. This can provide a preliminary list of candidate off-targets for subsequent experimental validation.
Troubleshooting Experimental Approaches
Issue: I am not sure which experimental method to use to identify the off-targets of this compound.
Solution: The choice of method depends on the specific research question and available resources. Here is a summary of recommended approaches:
| Experimental Approach | Principle | Key Advantages | Considerations |
| Kinase Profiling | Measures the ability of this compound to inhibit the activity of a large panel of purified kinases. | High-throughput; provides quantitative IC50 values; excellent for identifying off-target kinase inhibition. | Limited to the kinase family; performed in a cell-free system. |
| Cellular Thermal Shift Assay (CETSA) | Detects the binding of this compound to target proteins in intact cells or cell lysates by measuring changes in protein thermal stability. | Confirms direct target engagement in a physiological context; can be adapted to a high-throughput format. | Requires specific antibodies for each potential target; may not be suitable for all proteins. |
| Chemical Proteomics | Utilizes chemical probes to enrich and identify proteins that interact with this compound from a complex biological sample. | Unbiased, proteome-wide screening; can identify novel and unexpected targets. | Requires chemical modification of the compound, which may alter its binding properties; can be technically challenging. |
Issue: My kinase profiling screen for this compound returned a large number of potential hits. How do I prioritize them for further validation?
Solution: Prioritizing hits from a kinase screen involves several steps:
-
Potency: Focus on kinases that are inhibited by this compound at concentrations relevant to its on-target activity and the concentrations used in cellular assays.
-
Cellular Relevance: Cross-reference the hit list with kinases known to be expressed and functionally important in your experimental system.
-
Pathway Analysis: Determine if multiple hits belong to the same signaling pathway, which could indicate a more significant off-target effect.
-
Orthogonal Validation: Confirm the most promising hits using a different assay format, such as a cell-based assay that measures the inhibition of the specific kinase's downstream signaling.
Issue: I am having trouble detecting a thermal shift in my CETSA experiment with this compound.
Solution: Several factors can affect the outcome of a CETSA experiment:
-
Compound Concentration: Ensure you are using a sufficient concentration of this compound to achieve target saturation. A dose-response experiment is recommended.
-
Heating Conditions: Optimize the temperature range and heating time for your protein of interest.
-
Lysis Conditions: The lysis buffer composition can impact protein solubility and should be optimized.
-
Antibody Quality: Use a high-affinity, specific antibody for the detection of your target protein by Western blot or other methods.
-
Target Abundance: The target protein may be expressed at low levels in your cell type, making detection difficult. Consider using a cell line with higher expression or overexpressing the target.
Experimental Protocols
Kinase Profiling Assay
This protocol provides a general overview of a biochemical kinase profiling experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add the diluted this compound or control (solvent alone) to the appropriate wells.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for a basic CETSA experiment followed by Western blotting.
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysate into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the tubes at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble proteins) and prepare samples for Western blotting.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.
Data Presentation
The following are example tables illustrating how quantitative data from off-target screening experiments for this compound could be presented.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) |
| hCES1A (On-Target) | 15 |
| Pancreatic Lipase (On-Target) | 50 |
| Off-Target Kinase 1 | 250 |
| Off-Target Kinase 2 | 800 |
| Off-Target Kinase 3 | >10,000 |
| Off-Target Kinase 4 | >10,000 |
Table 2: Example CETSA Data for a Potential Off-Target of this compound
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 52 | 88 |
| 60 | 20 | 65 |
| 65 | 5 | 30 |
Signaling Pathways and Experimental Workflows
Signaling Context of On-Targets
Caption: On-target pathways of this compound.
General Workflow for Off-Target Identification
Caption: A general experimental workflow for identifying off-target effects.
Chemical Proteomics Workflow Example
Caption: An example workflow for a chemical proteomics experiment.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GR148672X Pharmacokinetic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic analysis of GR148672X.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalytical and in vitro metabolism studies of this compound.
Guide 1: Troubleshooting LC-MS/MS Bioanalytical Method for this compound
Issue: High variability or poor reproducibility in plasma concentration measurements of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | 1. Evaluate ion suppression/enhancement by post-column infusion of this compound solution while injecting extracted blank plasma. 2. If significant matrix effect is observed, modify sample preparation (e.g., switch from protein precipitation to solid-phase extraction).[1][2][3] 3. Use a stable isotope-labeled internal standard (SIL-IS) if not already in use.[1] | Consistent ionization of this compound and internal standard, leading to improved accuracy and precision. |
| Poor Chromatography | 1. Inspect peak shape for tailing or splitting.[4] 2. If tailing is observed, adjust mobile phase pH to ensure this compound is in a single ionic state. 3. For split peaks, check for column contamination or void formation.[4] 4. Ensure injection solvent is not stronger than the mobile phase.[4] | Symmetrical and sharp chromatographic peaks, leading to better integration and quantification. |
| Analyte Instability | 1. Perform bench-top, freeze-thaw, and autosampler stability tests.[5] 2. If instability is found, adjust sample collection and processing conditions (e.g., lower temperature, add stabilizers).[5] | Minimal degradation of this compound during sample handling and analysis. |
| Internal Standard (IS) Variability | 1. Ensure the IS is added precisely to all samples and standards. 2. Verify that the IS does not suffer from its own matrix effects or instability. 3. The IS should be structurally similar to this compound.[1] | Consistent IS response across the analytical run. |
Guide 2: Troubleshooting In Vitro Metabolic Stability Assay for this compound
Issue: Inconsistent or unexpected results in the metabolic stability of this compound in human liver microsomes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Metabolism | 1. Confirm the activity of the liver microsomes with a positive control substrate (e.g., midazolam for CYP3A4).[6] 2. Ensure the NADPH regenerating system is freshly prepared and active.[5][7] 3. Increase incubation time or microsomal protein concentration. | Verification of assay system functionality and observation of this compound metabolism if it is a substrate for the enzymes present. |
| High Variability | 1. Check for solubility issues of this compound in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should be low (<0.5%).[6] 2. Ensure thorough mixing of all components. 3. Verify the precision of pipetting, especially for the addition of this compound and the stop solution. | Consistent and reproducible disappearance of this compound over time. |
| Non-specific Binding | 1. Evaluate the extent of this compound binding to the microsomal protein and incubation vessel. 2. If significant, consider using a different incubation matrix or adjusting the protein concentration. | Accurate determination of the fraction of this compound available for metabolism. |
| Incorrect Data Analysis | 1. Ensure the natural log of the percent remaining this compound versus time plot is linear. 2. Use appropriate software for calculating the half-life (t½) and intrinsic clearance (CLint).[5][7] | Reliable and accurate calculation of metabolic stability parameters. |
Frequently Asked Questions (FAQs)
Bioanalytical Method
-
Q1: What are the key parameters to validate for a bioanalytical method for this compound? A1: According to regulatory guidelines, the key parameters for bioanalytical method validation include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve, recovery, and stability of the analyte in the biological matrix.[3]
-
Q2: How can I minimize ion suppression for this compound in plasma samples? A2: To minimize ion suppression, you can optimize the sample preparation method to remove interfering endogenous components, for example, by using liquid-liquid extraction or solid-phase extraction instead of protein precipitation.[1][2][8] Additionally, chromatographic separation should be optimized to separate this compound from co-eluting matrix components.[1]
Metabolism and Drug-Drug Interactions (DDI)
-
Q3: What in vitro studies are recommended to assess the drug-drug interaction potential of this compound? A3: It is recommended to conduct in vitro studies to evaluate this compound as a substrate and inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) and major drug transporters.[9][10][11] You should also assess its potential as an inducer of CYP1A2, CYP2B6, and CYP3A4.[11]
-
Q4: My results show that this compound is a potent inhibitor of a major CYP enzyme in vitro. What is the next step? A4: If in vitro studies indicate a potential for DDI, the next step is to use the in vitro data to predict the clinical relevance. This can be done using basic static models or more complex physiologically based pharmacokinetic (PBPK) modeling.[10][12] Depending on the outcome, a clinical DDI study may be warranted.[12]
Pharmacokinetic Data Analysis
-
Q5: What are the essential pharmacokinetic parameters to determine from a preclinical study of this compound? A5: Key pharmacokinetic parameters to determine include Clearance (CL), Volume of distribution (Vd), half-life (t½), and Area Under the Curve (AUC).[13] If administered orally, also determine the maximum concentration (Cmax), time to maximum concentration (tmax), and bioavailability (F).[13][14]
-
Q6: How should I handle data points that are below the limit of quantification (BLQ) in my pharmacokinetic analysis? A6: For non-compartmental analysis, concentrations that are BLQ before Cmax are typically set to zero.[15][16] BLQ values that occur after Cmax are often treated as missing.[15][16] It is important to have a clear procedure for handling BLQ data outlined in the study protocol or statistical analysis plan.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
-
Preparation of Reagents:
-
Incubation Procedure:
-
Dilute the this compound stock solution in the phosphate buffer to a working concentration (e.g., 100 µM).
-
In a 96-well plate, add the phosphate buffer, the diluted this compound, and the diluted human liver microsomes (final protein concentration of 0.5 mg/mL).[6]
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.[6]
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[5]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and microsomal protein concentration.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent pharmacokinetic data.
Caption: Decision pathway for assessing drug-drug interaction potential.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. agilent.com [agilent.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. mercell.com [mercell.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. simbecorion.com [simbecorion.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. fda.gov [fda.gov]
- 13. karger.com [karger.com]
- 14. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 15. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of GR148672X in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of GR148672X in culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent experimental outcomes are a common sign of compound instability in cell culture media. Small molecules like this compound can degrade over time when exposed to aqueous environments at 37°C, leading to a reduced effective concentration and the potential for degradation products to cause off-target effects.[1]
Q2: What are the primary factors that could cause this compound to degrade in my cell culture experiments?
A2: Several factors in a typical cell culture environment can contribute to the degradation of this compound:
-
Hydrolysis: The hydrazone functional group in this compound is susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions.[2][3] The pH of your culture medium can therefore significantly influence the rate of degradation.[1]
-
Enzymatic Degradation: Since this compound is an inhibitor of carboxylesterase 1 (CES1), it's important to consider that some cell lines may express other esterases or enzymes that could metabolize the compound.[4][5] Additionally, if using serum, it can contain various enzymes that may contribute to degradation.[6]
-
Oxidation: Although less specific, oxidative processes can contribute to the degradation of many small molecules in culture media.[7]
-
Light Exposure: While not specifically documented for this compound, some compounds are light-sensitive. It is good practice to minimize light exposure.
Q3: How should I properly handle and dissolve this compound to maximize its stability?
A3: Proper handling is crucial. This compound is supplied as a solid and is known to be soluble in DMSO.[4][8]
-
Stock Solutions: Prepare a concentrated stock solution in 100% DMSO. It is recommended to make serial dilutions in DMSO if a dose-response curve is being generated.[9] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Working Solutions: To prepare your working solution, dilute the DMSO stock directly into your pre-warmed culture medium immediately before adding it to your cells.[9] It is advisable to perform this dilution in a stepwise manner to prevent precipitation.[11] The final concentration of DMSO in the culture medium should typically be below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[11][12]
Q4: What immediate actions can I take to minimize the potential instability of this compound during my experiments?
A4: To mitigate potential degradation, consider these immediate steps:
-
Prepare Fresh: Always dilute the compound into the culture medium immediately before use.[1]
-
Minimize Incubation Time: If possible, design your experiments to use the shortest effective incubation time.
-
Control DMSO Concentration: Keep the final DMSO concentration consistent across all experimental and control wells.[12]
-
Use Serum-Free Media (if applicable): If your cell line can be maintained in serum-free media for the experiment's duration, this can reduce potential enzymatic degradation from serum components.[1]
Troubleshooting Guide
Problem: I observe a precipitate after diluting my this compound DMSO stock into the culture medium.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | The compound may be precipitating out of the aqueous culture medium. |
| * Action 1: Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to your cells (generally <0.5%).[11] | |
| * Action 2: Perform a stepwise dilution of the DMSO stock into the medium rather than a single large dilution.[11] | |
| * Action 3: Pre-warm the culture medium to 37°C before adding the compound stock.[13] | |
| * Action 4: If precipitation persists, consider using a co-solvent, though this will require careful validation to ensure it does not affect your experimental outcomes.[11] |
Problem: I suspect this compound is degrading during my experiment, leading to variable results.
| Potential Cause | Troubleshooting Steps |
| Chemical Instability (e.g., Hydrolysis) | The compound is breaking down in the aqueous, pH-buffered environment of the culture medium. |
| * Action 1: Perform a stability study to quantify the rate of degradation. A detailed protocol is provided below. This involves incubating this compound in your specific culture medium (with and without cells) and measuring its concentration at different time points using HPLC or LC-MS.[1][14] | |
| * Action 2: If degradation is confirmed, consider replenishing the compound by performing media changes at intervals shorter than the compound's half-life in your system. | |
| Enzymatic Degradation | Your cells or the serum in the medium are metabolizing the compound. |
| * Action 1: Compare the stability of this compound in complete medium versus serum-free medium to determine if serum components are a major factor.[15] | |
| * Action 2: Run the stability assay in the presence and absence of your cells to see if cellular metabolism is contributing to the loss of the compound. |
Quantitative Data Summary
As no specific stability data for this compound in culture media is publicly available, researchers should determine this empirically. The following tables can be used to structure your experimental findings.
Table 1: Stability of this compound in Culture Media at 37°C
| Time (hours) | Concentration (µM) in Complete Medium | % Remaining in Complete Medium | Concentration (µM) in Serum-Free Medium | % Remaining in Serum-Free Medium |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Table 2: Calculated Stability Parameters for this compound
| Condition | Half-life (t½) in hours |
| Complete Medium (e.g., DMEM + 10% FBS) | |
| Serum-Free Medium (e.g., DMEM) | |
| Complete Medium with Cells |
Detailed Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Media by HPLC
This protocol allows for the quantification of the parent this compound compound over time to determine its stability under your specific experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM), with and without serum
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Methodology:
-
Preparation of Standard Curve:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of standards by diluting the stock solution in your culture medium to known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). These will be used to generate a standard curve.
-
-
Incubation:
-
Prepare a solution of this compound in your complete culture medium at the desired final concentration for your experiment (e.g., 10 µM).
-
Aliquot this solution into multiple sterile tubes or wells of a plate.
-
Place the samples in a 37°C incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from the incubator.
-
Immediately stop any potential degradation by adding an equal volume of cold acetonitrile to precipitate proteins and store at -20°C until analysis. The T=0 sample represents 100% of the initial concentration.
-
-
Sample Processing:
-
Before HPLC analysis, centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate this compound from any potential degradation products and media components. A generic starting point could be a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.[17][18]
-
Inject the standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693 / k).[8]
-
Visualizations
Caption: Potential degradation pathways for this compound in culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
CES1 Inhibition Assay Technical Support Center
Welcome to the Technical Support Center for Carboxylesterase 1 (CES1) Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Carboxylesterase 1 (CES1)?
A1: Carboxylesterase 1 (CES1) is a crucial Phase I drug-metabolizing enzyme, predominantly found in the liver, where it constitutes about 1% of the entire liver proteome.[1] It is responsible for the hydrolysis of a wide array of ester-containing compounds, including therapeutic drugs, prodrugs, and xenobiotics.[1][2] CES1-mediated hydrolysis can lead to the activation of prodrugs (e.g., oseltamivir) or the deactivation of active drugs (e.g., methylphenidate).[1][3]
Q2: How do the substrate specificities of CES1 and CES2 differ?
A2: While both are carboxylesterases, CES1 and CES2 exhibit distinct substrate preferences. Generally, CES1 favors substrates with a small alcohol group and a large acyl group.[3][4] Conversely, CES2 typically hydrolyzes esters with a large alcohol group and a small acyl group.[4]
Q3: What are some common substrates used in CES1 inhibition assays?
A3: Several substrates are routinely used to measure CES1 activity. These include chromogenic substrates like p-nitrophenyl acetate (PNPA) and p-nitrophenyl valerate (pNPV), fluorogenic substrates such as 4-methylumbelliferyl oleate (4-MUBO), and bioluminescent substrates like (S)-2-(2-(6-dimethylamino)-benzothiazole)-4,5-dihydro-thiazole-4-carboxylate (NLMe).[5][6][7][8][9] The choice of substrate often depends on the required sensitivity and the specific experimental setup.
Q4: What are some selective inhibitors for CES1?
A4: Several compounds have been identified as selective inhibitors of CES1. Digitonin is reported to be a specific inhibitor of CES1.[10][11] Benzil is also commonly used as a specific, reversible inhibitor of carboxylesterases, including CES1.[2][9] Organophosphates like paraoxon act as potent, irreversible inhibitors.[6][9]
Q5: Where can I source the CES1 enzyme for my assays?
A5: CES1 enzyme can be obtained from various sources for in vitro assays. Common sources include recombinant human CES1 expressed in systems like baculovirus-infected insect cells, human liver microsomes (HLM), and human liver S9 fractions.[1][6][8] Cell lysates from cell lines expressing CES1, such as THP-1 monocytes/macrophages or HepG2 cells, can also be utilized.[6][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal or non-enzymatic hydrolysis of the substrate | 1. Substrate instability in the assay buffer. 2. Contamination of reagents or buffers. 3. Sub-optimal pH or temperature. | 1. Run a control reaction without the enzyme to determine the rate of spontaneous hydrolysis and subtract this from the enzymatic reaction rate.[7][8] 2. Prepare fresh buffers and solutions. 3. Ensure the assay is performed at the optimal pH (typically pH 7.4) and temperature (usually 37°C).[6][8] |
| Low or no CES1 activity detected | 1. Inactive enzyme due to improper storage or handling. 2. Sub-optimal substrate concentration. 3. Presence of an unknown inhibitor in the test compound solution (e.g., high concentration of DMSO). | 1. Ensure the enzyme is stored at the recommended temperature (e.g., -80°C) and handled on ice. 2. Optimize the substrate concentration. It is often recommended to use a substrate concentration around its Km value. 3. Check the final concentration of the vehicle (e.g., DMSO) in the reaction mixture and ensure it is below the level that inhibits enzyme activity (typically ≤1%).[7][8] |
| High variability between replicate wells | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all components before starting the reaction. 3. Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment. |
| Test compound appears to be an irreversible inhibitor | The inhibitor forms a covalent bond with the enzyme. | To confirm irreversible inhibition, pre-incubate the enzyme with the inhibitor, then remove the unbound inhibitor using a method like centrifugal filtration.[12] If the enzyme activity is not restored, it suggests irreversible inhibition.[12] |
| Difficulty in determining IC50 value | 1. The inhibitor concentrations tested are not in the appropriate range. 2. The inhibitor has low solubility in the assay buffer. | 1. Perform a wider range of inhibitor concentrations, typically a serial dilution over several orders of magnitude. 2. Check the solubility of the test compound in the final assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low. |
Experimental Protocols
General Protocol for a CES1 Inhibition Assay using a Chromogenic Substrate (p-Nitrophenyl Valerate)
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human CES1 or human liver S9 fraction
-
p-Nitrophenyl valerate (pNPV) substrate
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[6]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[7]
Procedure:
-
Prepare Reagents:
-
Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be ≤1%.[7][8]
-
Prepare a working solution of pNPV in the assay buffer. The final concentration should be optimized, with 500 μM being a commonly used concentration.[6][7]
-
Dilute the CES1 enzyme source (recombinant enzyme or liver S9) in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test inhibitor solution (or vehicle control), and the diluted CES1 enzyme.
-
It is recommended to pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.[6] This is particularly important for time-dependent inhibitors.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the pNPV substrate solution to each well.
-
-
Measure Activity:
-
Immediately measure the rate of p-nitrophenol formation by monitoring the increase in absorbance at 405 nm over a specific time period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Workflow for CES1 Inhibition Assay
Caption: General workflow for a CES1 inhibition assay.
Data Presentation
Table 1: Kinetic Parameters for CES1-mediated Hydrolysis of Various Substrates
| Substrate | Enzyme Source | Km (μM) | Vmax (nmol/min/mg) | Reference |
| Enalapril | Human Liver S9 | 1350 ± 150 | 11.7 ± 0.4 | [3] |
| Ramipril | Human Liver S9 | 310 ± 40 | 16.5 ± 0.7 | [3] |
| Perindopril | Human Liver S9 | 430 ± 60 | 12.3 ± 0.6 | [3] |
| Moexipril | Human Liver S9 | 1100 ± 200 | 10.8 ± 0.7 | [3] |
| Fosinopril | Human Liver S9 | 1260 ± 150 | 10.2 ± 0.5 | [3] |
| Oseltamivir | Recombinant CES1 | - | 37 | [1] |
| p-Nitrophenyl valerate | Recombinant CES1 | - | - | [6][7] |
Note: Dashes indicate that the specific value was not provided in the cited source under the specified conditions.
Table 2: IC50 Values of Selected CES1 Inhibitors
| Inhibitor | Substrate | Enzyme Source | IC50 (μM) | Reference |
| Diltiazem | p-Nitrophenyl acetate | Recombinant CES1 | 13.9 | [8] |
| Benztropine | p-Nitrophenyl acetate | Recombinant CES1 | 298.2 | [8] |
| Iloprost | p-Nitrophenyl acetate | Recombinant CES1 | 366.8 | [8] |
| Treprostinil | p-Nitrophenyl acetate | Recombinant CES1 | 391.6 | [8] |
| Troglitazone | Not specified | HepG2 lysate | 3 | |
| Pioglitazone | Not specified | HepG2 lysate | >100 | |
| Rosiglitazone | Not specified | HepG2 lysate | >100 | |
| Benzil | p-Nitrophenyl valerate | THP-1 cell lysate | 0.16 | [9] |
| Digitonin | D-luciferin methyl ester | Retinal homogenate | 27 ± 4.3 | [10] |
Signaling Pathway and Logical Relationships
CES1 in Prodrug Activation
CES1 plays a critical role in the bioactivation of many ester-containing prodrugs. The enzyme hydrolyzes the ester moiety, releasing the pharmacologically active form of the drug. This process is essential for the therapeutic efficacy of these medications.
Caption: Role of CES1 in the activation of ester prodrugs.
References
- 1. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid bioluminescence assay for monitoring rat CES1 activity and its alteration by traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1 by oxysterols and fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing GR148672X Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter cytotoxicity when using the human carboxylesterase 1 (hCES1) inhibitor, GR148672X, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of human carboxylesterase 1 (hCES1). hCES1 is a key enzyme in the metabolism of various esters, including triglycerides and cholesteryl esters, playing a significant role in lipid metabolism. By inhibiting hCES1, this compound can alter lipid catabolism. It has been investigated in preclinical studies for its potential therapeutic effects.
Q2: Why might I be observing cytotoxicity in my primary cells treated with this compound?
A2: While this compound has been reported to be well-tolerated in some preclinical models, cytotoxicity in primary cells can arise from several factors. These may include:
-
On-target effects: Disruption of essential lipid metabolism pathways due to hCES1 inhibition could lead to the accumulation of toxic intermediates or the depletion of critical lipids necessary for cell survival.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxicity.
-
Cell-type specific sensitivity: Primary cells, with their diverse metabolic profiles, may have varying dependencies on hCES1 activity, making some cell types more susceptible to its inhibition.
-
Experimental conditions: Factors such as compound concentration, duration of exposure, and cell culture conditions can significantly influence the observed cytotoxicity.
Q3: Are certain primary cell types more sensitive to this compound?
A3: While specific data on this compound sensitivity across different primary cell types is not widely available, it is plausible that cells with high hCES1 expression and a strong reliance on the pathways it regulates for energy and lipid homeostasis may be more sensitive. This could include primary hepatocytes and adipocytes, where hCES1 is abundantly expressed. We recommend performing a dose-response curve for each new primary cell type to determine its specific sensitivity.
Q4: What are the visual indicators of this compound toxicity in culture?
A4: Common morphological changes indicating cytotoxicity include cell rounding, detachment from the culture surface, membrane blebbing, and a noticeable increase in floating dead cells. These changes can often be observed within 24-48 hours of treatment with a toxic dose.
Troubleshooting Guide
Issue 1: High Cell Death Observed Shortly After this compound Treatment
Problem: You observe greater than 50% cell death within 24 hours of applying this compound.
Possible Causes and Solutions:
-
Incorrect Compound Concentration: A simple calculation error during dilution is a common source of unexpected toxicity.
-
Solution: Double-check all calculations for your this compound dilutions.
-
-
Concentration is Too High for the Cell Type: The concentration used may be well above the cytotoxic threshold for your specific primary cells.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the toxic concentration for your primary cell type.
-
-
Extended Exposure Duration: Continuous exposure, even at a seemingly non-toxic concentration, can lead to cumulative toxicity.
-
Solution: Reduce the treatment duration. A shorter exposure time may be sufficient to achieve the desired effect on hCES1 without causing significant cell death.
-
Issue 2: Inconsistent Results and High Variability Between Replicates
Problem: Replicate experiments show high variability in cell viability and on-target this compound efficacy.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells can influence their sensitivity to the compound.
-
Solution: Standardize your cell seeding protocol to ensure a consistent cell density for every experiment.
-
-
Solvent Toxicity: If using a solvent like DMSO, concentrations can become toxic to some primary cells.
-
Solution: Ensure the final solvent concentration is consistent across all wells, including controls, and is at a level known to be non-toxic to your cells (typically ≤ 0.1%).
-
-
Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings in plate-based assays.
-
Solution: Be careful during pipetting to avoid introducing bubbles. Inspect plates before reading and puncture any bubbles with a sterile pipette tip.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Hepatocytes
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 5 | 82.1 ± 6.2 |
| 10 | 51.3 ± 5.5 |
| 25 | 25.8 ± 3.9 |
| 50 | 10.4 ± 2.1 |
| 100 | 2.1 ± 1.5 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using a Dose-Response Curve
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Serial Dilution: Prepare a series of this compound dilutions in complete culture medium. A common range to start with is 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Cell Viability with a Live/Dead Staining Assay
-
Prepare Reagents: Prepare a solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in a suitable buffer like PBS.
-
Cell Treatment: Treat cells with this compound as described in your experimental plan.
-
Staining: At the end of the treatment period, remove the culture medium and wash the cells once with PBS. Add the live/dead staining solution to each well and incubate for the recommended time (typically 15-30 minutes) at 37°C, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the selected dyes. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Propidium Iodide/Ethidium Homodimer-1).
-
Quantification: Capture images and use image analysis software to count the number of live and dead cells in multiple fields of view for each condition to determine the percentage of viable cells.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Technical Support Center: Enzymatic Assays with GR148672X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GR148672X in enzymatic assays. The information is tailored for scientists in drug development and related fields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during enzymatic assays involving the CES1 inhibitor, this compound.
Question: My enzymatic assay shows no or very low inhibition with this compound. What are the possible causes?
Answer: Several factors could contribute to a lack of inhibition. Consider the following:
-
Reagent Preparation and Storage:
-
Improperly Dissolved Inhibitor: this compound is soluble in DMSO.[1] Ensure it is fully dissolved before adding to the assay.
-
Incorrect Reagent Temperature: Assay buffers and other reagents should be brought to the optimal temperature for the enzyme's activity, typically room temperature, before starting the experiment.[2] Enzymes, however, should generally be kept on ice.
-
Degraded Reagents: Ensure that the enzyme, substrate, and this compound have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles of enzyme stocks.
-
-
Assay Conditions:
-
Incorrect pH or Buffer Composition: Enzymes are sensitive to pH. Verify that the buffer pH is optimal for CES1 activity.
-
Sub-optimal Enzyme or Substrate Concentration: The concentrations of both the enzyme and substrate can significantly impact the observed inhibition. Ensure these are within the linear range of the assay.
-
-
Experimental Execution:
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of assay components. Use calibrated pipettes and be meticulous during reagent addition.
-
Contamination: Contaminants in your sample or reagents can interfere with the assay.
-
Question: I am observing inconsistent or highly variable results between wells. What could be the issue?
Answer: Inconsistent results are often due to a lack of uniformity across the assay plate. Here are some common culprits:
-
Pipetting Inaccuracy: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results. Preparing a master mix for reagents can help ensure consistency.
-
Well-to-Well Contamination: Be careful to avoid cross-contamination between wells when adding reagents.
-
"Edge Effects": Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction rate. To mitigate this, consider not using the outermost wells or filling them with buffer or water.
-
Incomplete Mixing: Ensure that the contents of each well are thoroughly mixed after adding all components. Avoid introducing bubbles during mixing.
-
Temperature Gradients: Uneven temperature across the microplate can lead to variability in enzyme activity. Ensure the plate is incubated in a temperature-controlled environment.
Question: The background signal in my assay is too high. How can I reduce it?
Answer: High background can mask the true signal of your assay. Here are some strategies to reduce it:
-
Substrate Autohydrolysis: Some substrates can spontaneously hydrolyze in the assay buffer. Run a control well with only the substrate and buffer (no enzyme) to measure this background rate and subtract it from your experimental wells.
-
Contaminated Reagents: Impurities in your substrate or other reagents can contribute to background signal. Use high-purity reagents.
-
Incorrect Wavelength/Filter Settings: Ensure your plate reader is set to the correct excitation and emission wavelengths for your assay's detection method (colorimetric or fluorometric).
-
Choice of Microplate: For fluorescence assays, use black plates to minimize background fluorescence and well-to-well crosstalk. For colorimetric assays, clear, flat-bottom plates are recommended.
Question: My standard curve is not linear. What should I do?
Answer: A non-linear standard curve can make it difficult to accurately determine enzyme activity. Common causes include:
-
Pipetting Errors: Inaccurate dilutions of your standard will lead to a non-linear curve.
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may become depleted, causing the reaction rate to plateau.
-
Incorrect Concentration Range: The range of your standard concentrations may be too high or too low. Adjust the dilution series to cover the expected range of your samples.
-
Reagent Instability: Ensure your standard is stable in the assay buffer for the duration of the experiment.
Data Presentation
Table 1: Comparative Potency of Carboxylesterase 1 (CES1) Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known CES1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 Value (nM) | Target Enzyme | Notes |
| This compound | 4 | Human Hepatic TGH/CES1 | Highly potent and selective inhibitor. [1] |
| WWL113 | >10 | Recombinant Human CES1 | Potency can vary depending on the assay conditions. |
| WWL229 | >1000 | Recombinant Human CES1 | Less potent compared to WWL113 and this compound. |
| Orlistat | >10000 | Pancreatic Lipase (CES1 activity is much lower) | Primarily a pancreatic lipase inhibitor, with weak activity against CES1. |
| Diltiazem | 13,900 | Human CES1 | An FDA-approved drug with inhibitory effects on CES1.[3] |
| Benztropine | >100,000 | Human CES1 | An FDA-approved drug with weak inhibitory effects on CES1.[3] |
Experimental Protocols
This section provides a detailed methodology for a common colorimetric enzymatic assay to determine the inhibitory activity of this compound on Carboxylesterase 1 (CES1).
Objective: To determine the IC50 of this compound for human CES1 using a colorimetric assay with 4-nitrophenyl acetate (pNPA) as the substrate.
Materials:
-
Recombinant human CES1 enzyme
-
This compound
-
4-nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for dissolving this compound)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of pNPA in a suitable solvent like ethanol or acetonitrile (e.g., 100 mM).
-
Prepare the assay buffer (50 mM Tris-HCl, pH 7.4) and bring it to room temperature.
-
Dilute the recombinant human CES1 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. It is recommended to perform a 10-point dilution series. Remember to include a vehicle control (DMSO without inhibitor).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound or vehicle
-
CES1 enzyme solution
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
To start the enzymatic reaction, add the pNPA substrate solution to each well.
-
The final reaction volume is typically 200 µL.
-
-
Data Acquisition:
-
Immediately after adding the substrate, place the microplate in a plate reader.
-
Measure the absorbance at 405 nm kinetically over a period of time (e.g., every 30 seconds for 10-15 minutes). The product of pNPA hydrolysis, 4-nitrophenol, has a yellow color with an absorbance maximum at 405 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of CES1 and its inhibition by this compound.
References
- 1. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Validating hCES1 Inhibition: A Comparative Guide to GR148672X and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GR148672X, a potent inhibitor of human carboxylesterase 1 (hCES1), with other alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in their drug development efforts.
Unveiling the Role of hCES1
Human carboxylesterase 1 (hCES1) is a crucial enzyme primarily found in the liver, where it plays a significant role in the metabolism of a wide array of drugs and endogenous compounds, including lipids.[1][2] Its involvement in both the detoxification and activation of various therapeutic agents makes it a key target in drug discovery and development. Inhibiting hCES1 can modulate the pharmacokinetic profiles of substrate drugs, potentially enhancing their efficacy or reducing their toxicity.
This compound: A Potent hCES1 Inhibitor
This compound has emerged as a potent and selective inhibitor of hCES1. Developed by GlaxoSmithKline, this compound has entered preclinical research, demonstrating significant potential in modulating lipid metabolism.[3] Understanding its inhibitory profile in comparison to other available compounds is essential for its effective utilization in research and therapeutic development.
Performance Comparison of hCES1 Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and other selected hCES1 inhibitors. It is important to note that these values are derived from various studies and may have been determined under different experimental conditions. A direct, head-to-head comparison under identical assay conditions would provide the most accurate assessment of relative potency.
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| This compound | Small Molecule | Human Hepatic TGH/CES1 | IC50 = 4 nM | [3] |
| Compound 39 | Triterpenoid | hCES1A | IC50 = 0.055 µM | [3] |
| Compound 41 | Triterpenoid | hCES1A | IC50 = 0.014 µM | [3] |
| 27-Hydroxycholesterol | Oxysterol | hCES1 | IC50 = 33 nM | |
| Telmisartan | Small Molecule | hCES1 | Ki = 1.69 µM | |
| Nitrendipine | Small Molecule | hCES1 | Ki = 1.24 µM | |
| Bavachinin | Flavonoid | hCES1 | Ki = 0.5 µM | |
| Corylin | Flavonoid | hCES1 | Ki = 0.7 µM | |
| Arachidonic Acid | Fatty Acid | hCES1 | Ki = 1.7 µM | |
| Chlorpyrifos oxon | Organophosphate | Carboxylesterase | Nanomolar range | |
| Paraoxon | Organophosphate | Carboxylesterase | Nanomolar range |
Experimental Protocols for Validating hCES1 Inhibition
Accurate and reproducible experimental methods are paramount for validating the inhibition of hCES1. Below are detailed protocols for two common assays.
In Vitro hCES1 Inhibition Assay using p-Nitrophenyl Acetate (pNPA)
This colorimetric assay is a widely used method for determining the inhibitory activity of compounds against hCES1.
Materials:
-
Recombinant human hCES1 enzyme
-
p-Nitrophenyl acetate (pNPA)
-
Test inhibitor (e.g., this compound)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test inhibitor solution at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Add 10 µL of the recombinant hCES1 enzyme solution to each well and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution (final concentration typically 150 µM).
-
Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The product, p-nitrophenol, has a yellow color.
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.[4]
Activity-Based Protein Profiling (ABPP) for hCES1
ABPP is a powerful chemoproteomic technique used to assess the activity of enzymes, including hCES1, directly in their native biological environment.
Materials:
-
Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate-based probe with a reporter tag)
-
Cell lysate or tissue homogenate containing active hCES1
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
LC-MS/MS for target identification (optional)
Procedure:
-
Competitive ABPP:
-
Pre-incubate aliquots of the proteome (cell lysate or tissue homogenate) with varying concentrations of the test inhibitor for a specific time (e.g., 30 minutes) at room temperature. Include a vehicle control.
-
Add the activity-based probe to each sample and incubate for a further specified time to allow for covalent labeling of active enzymes.
-
-
Protein Separation and Visualization:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner. Inhibition of hCES1 by the test compound will result in a decrease in the fluorescence intensity of the corresponding protein band.
-
-
Target Identification (Optional):
-
For identification of the labeled protein, the band of interest can be excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides analyzed by LC-MS/MS.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in hCES1 function and its inhibition is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: hCES1-mediated lipid metabolism pathway and its inhibition by this compound.
Caption: Transcriptional regulation of hCES1 expression.
Caption: Experimental workflow for an in vitro hCES1 inhibition assay.
Conclusion
The validation of hCES1 inhibition is a critical step in the development of novel therapeutics that target this enzyme. This compound stands out as a highly potent inhibitor of hCES1. This guide provides a framework for comparing its activity against other inhibitors and offers detailed protocols for robust validation. The provided visualizations of the intricate signaling pathways involving hCES1 and the experimental workflows aim to facilitate a deeper understanding and guide future research in this important area of drug metabolism and discovery. By employing these standardized methods and understanding the broader biological context, researchers can more effectively evaluate and advance hCES1-targeted therapies.
References
- 1. Hepatocyte‐Specific Expression of Human Carboxylesterase 1 Attenuates Diet‐Induced Steatohepatitis and Hyperlipidemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Orlistat vs. Lomitapide in Modulating Fat Absorption and Metabolism
An initial search for the compound "GR148672X" did not yield specific information regarding its mechanism of action or any direct comparative studies with Orlistat for the inhibition of fat absorption. This suggests that this compound may be an internal development code, a less common research compound, or the identifier might be inaccurate.
To fulfill the core requirements of your request for a detailed comparison guide on fat absorption inhibitors for a scientific audience, we will proceed by comparing Orlistat with a well-characterized inhibitor that operates through a distinct and significant alternative mechanism: Lomitapide , a Microsomal Triglyceride Transfer Protein (MTP) inhibitor. This comparison will provide a valuable analysis of two different strategies for modulating fat absorption and metabolism.
This guide provides a detailed comparison of Orlistat and Lomitapide, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate their function.
Introduction
Obesity and hyperlipidemia are significant health concerns globally, driving the development of pharmaceuticals aimed at reducing the absorption and availability of dietary fats. Two prominent strategies involve the direct inhibition of fat-digesting enzymes in the gastrointestinal tract and the interference with the assembly and secretion of lipoproteins in the intestine and liver. This guide compares Orlistat, a lipase inhibitor, and Lomitapide, an MTP inhibitor, as representatives of these two distinct approaches.
Mechanism of Action
Orlistat is a potent and specific inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary triglycerides.[1][2][3] It acts locally within the gastrointestinal lumen by forming a covalent bond with the serine residue at the active site of these lipases.[1][2] This inactivation prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[1][2][4] Consequently, undigested triglycerides are excreted in the feces, leading to a reduction in caloric intake from dietary fat by approximately 30%.[3][4][5]
Lomitapide , on the other hand, inhibits the microsomal triglyceride transfer protein (MTP), an intracellular protein located in the endoplasmic reticulum of enterocytes and hepatocytes.[6][7][8] MTP plays a critical role in binding and chaperoning lipids to apolipoprotein B (ApoB), a process essential for the assembly of chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[6][8] By inhibiting MTP, Lomitapide disrupts the formation of these lipoproteins, thereby reducing the secretion of triglycerides and cholesterol into the bloodstream.[6][8][9]
Signaling Pathway Diagrams
Caption: Mechanism of action for Orlistat.
Caption: Mechanism of action for Lomitapide.
Comparative Efficacy Data
The following tables summarize the quantitative effects of Orlistat and Lomitapide on relevant biomarkers based on clinical trial data.
Table 1: Effects on Body Weight and Lipids
| Parameter | Orlistat (120 mg three times daily) | Lomitapide (dose-dependent) |
| Body Weight Loss | Significant reduction compared to placebo (e.g., -3.89% vs. -1.27% in one study)[10] | Modest weight reduction observed in some studies.[9] |
| LDL Cholesterol | Moderate reduction. | Significant reduction (up to 51%).[9] |
| Total Cholesterol | Moderate reduction.[10] | Significant reduction.[9] |
| Triglycerides | Variable, generally modest reduction. | Significant reduction.[9] |
| Fecal Fat Excretion | Dose-dependent increase, plateauing at ~35% inhibition of dietary fat absorption.[2] | Not directly affected. |
Table 2: Clinical Trial Outcomes
| Study Population | Intervention | Key Findings | Reference |
| Obese patients | Orlistat vs. Placebo (2 years) | Orlistat group lost significantly more weight (10.2% vs. 6.1%) in year 1 and regained less in year 2. | [11] |
| Overweight/obese with Type 2 Diabetes | Orlistat vs. Placebo (1 year) | Orlistat led to greater weight loss, improved HbA1c, and better lipid profiles. | [10] |
| Homozygous Familial Hypercholesterolemia | Lomitapide | Reduced LDL-C by up to 51%. | [9] |
| Mice with obesity | Lomitapide | Reduced body weight and improved lipid profile and vascular function. | [9] |
Experimental Protocols
A. Pancreatic Lipase Inhibition Assay (for Orlistat)
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of pancreatic lipase.
-
Principle: Pancreatic lipase hydrolyzes a substrate, such as p-nitrophenyl butyrate (PNPB) or triolein, to produce a chromogenic or fluorescent product. The rate of product formation is monitored spectrophotometrically or fluorometrically. A decrease in the rate of product formation in the presence of the test compound indicates inhibition.
-
Materials:
-
Procedure (using PNPB):
-
Prepare a stock solution of PPL in buffer.
-
Pre-incubate the PPL solution with various concentrations of the test compound (or Orlistat as a positive control) for a defined period (e.g., 1 hour at 30°C).[13]
-
Initiate the enzymatic reaction by adding the PNPB substrate.
-
Measure the absorbance at a specific wavelength (e.g., 415 nm) over time to determine the rate of p-nitrophenol formation.[14]
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Experimental Workflow Diagram
Caption: Pancreatic Lipase Inhibition Assay Workflow.
B. Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay
This assay assesses the ability of a compound to inhibit the lipid transfer activity of MTP.
-
Principle: MTP transfers triglycerides from donor vesicles to acceptor vesicles. The efficiency of this transfer is measured, often using fluorescently labeled lipids. A decrease in lipid transfer in the presence of the test compound indicates MTP inhibition.
-
Materials:
-
Source of MTP (e.g., purified bovine liver MTP or cell lysates containing MTP).
-
Donor vesicles: Small unilamellar vesicles containing a fluorescently labeled triglyceride (e.g., BODIPY-labeled triglyceride) and a quencher lipid.
-
Acceptor vesicles: Unlabeled small unilamellar vesicles.
-
Test compound (e.g., Lomitapide).
-
-
Procedure:
-
Incubate MTP, donor vesicles, acceptor vesicles, and the test compound at various concentrations in a buffer system.
-
The transfer of the fluorescent triglyceride from the donor to the acceptor vesicles separates it from the quencher, resulting in an increase in fluorescence intensity.
-
Monitor the change in fluorescence over time using a fluorometer.
-
Calculate the rate of lipid transfer and the percentage of inhibition by the test compound.
-
Determine the IC50 value for the inhibitor.
-
Summary and Conclusion
Orlistat and Lomitapide represent two distinct and effective strategies for managing lipid levels, albeit with different primary targets and clinical applications.
-
Orlistat is a peripherally acting lipase inhibitor that reduces the absorption of dietary fat.[1][2][3] Its primary clinical use is for weight management in overweight and obese individuals.[1] The main side effects are gastrointestinal, resulting from the presence of undigested fat in the colon.[4]
-
Lomitapide is a systemic MTP inhibitor that primarily reduces the production of atherogenic lipoproteins.[6][7][8] It is approved for the treatment of homozygous familial hypercholesterolemia, a rare and severe genetic disorder.[9] Its use is associated with potential liver-related side effects, including elevated transaminases and hepatic steatosis, requiring careful monitoring.[15]
The choice between these therapeutic approaches depends on the specific clinical context, the underlying pathology, and the desired therapeutic outcome. For researchers and drug development professionals, understanding these different mechanisms and the methodologies to evaluate them is crucial for the innovation of new therapies for metabolic disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orlistat - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. login.medscape.com [login.medscape.com]
- 7. Inhibition of Microsomal Triglyceride Transfer Protein [medscape.com]
- 8. What are MTTP inhibitors and how do they work? [synapse.patsnap.com]
- 9. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of orlistat therapy in overweight and obese patients with insulin-treated type 2 diabetes: A 1-year randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 13. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Microsomal Triglyceride Transfer Protein Inhibition Induces Endoplasmic Reticulum Stress and Increases Gene Transcription via Ire1α/cJun to Enhance Plasma ALT/AST - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GR148672X and Other Carboxylesterase 1 (CES1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Carboxylesterase 1 (CES1), a key enzyme in human metabolic pathways, plays a critical role in the hydrolysis of a wide array of ester-containing drugs and endogenous lipids.[1][2] Its significant involvement in drug metabolism and lipid homeostasis has made it a compelling target for therapeutic intervention.[3][4][5][6] This guide provides a comparative overview of GR148672X, a CES1 inhibitor in preclinical development, and other known inhibitors of this enzyme, supported by available experimental data.
Introduction to CES1 and Its Inhibition
CES1 is predominantly expressed in the liver and is responsible for the metabolic activation or detoxification of numerous clinical drugs.[1] The enzyme's role extends to lipid metabolism, where it hydrolyzes triglycerides and cholesterol esters, thereby influencing lipid droplet metabolism and lipoprotein assembly.[4][5][6][7] Inhibition of CES1 can, therefore, modulate the pharmacokinetic profiles of substrate drugs or influence lipid metabolism, offering potential therapeutic benefits in various disease states. A number of small molecule inhibitors of CES1 have been identified, ranging from synthetic compounds to naturally occurring molecules.
Comparative Data of CES1 Inhibitors
While this compound, developed by GlaxoSmithKline, has been identified as a human CES1A inhibitor that has entered preclinical research, its specific potency and subtype selectivity data have not been publicly disclosed.[8] This absence of detailed information limits a direct quantitative comparison. However, to provide a valuable resource for researchers, the following table summarizes the available inhibitory data for other well-characterized CES1 inhibitors.
| Inhibitor | Target | IC50 | Ki | Selectivity | Reference |
| This compound | hCES1A | Not Disclosed | Not Disclosed | Not Disclosed | [8] |
| Digitonin | CES1 | 27 ± 4.3 µM (in human retinal homogenate) | - | Selective for CES1 over CES2 | [9] |
| Telmisartan | CES1 | - | 1.69 µM | Also inhibits CES2 | [10] |
| Simvastatin | CES1 | - | 0.11 µM | Also inhibits CES2 (Ki = 0.67 µM) | [10] |
| Diltiazem | CES1 | 13.9 µM | - | Also inhibits CES2 | |
| Benzil | CES1 | IC50 values determined from 0.05 to 50 µM concentrations | - | Pan-CES inhibitor | [11] |
| Paraoxon | CES1 | Nanomolar IC50 values | - | Non-specific | [11] |
| WWL229 | CES1 | IC50 determined over a concentration gradient of 0.001 to 50 µM | - | - | |
| JZL184 | CES1 | - | k_inact/K_i determined | Also inhibits MAGL | [12] |
| URB597 | CES1 | - | k_inact/K_i determined | Also inhibits FAAH | [12] |
| Compound 39 (Triterpenoid) | hCES1A | 0.055 µM | - | Selective over hCES2A, BChE, and DPP-IV | [8] |
| Compound 41 (Triterpenoid) | hCES1A | 0.014 µM | - | Selective over hCES2A, BChE, and DPP-IV | [8] |
Experimental Protocols
The characterization of CES1 inhibitors commonly involves in vitro enzyme inhibition assays. A widely used method is the p-nitrophenyl valerate (pNPV) hydrolysis assay, which provides a straightforward colorimetric readout of enzyme activity.
General Protocol for CES1 Inhibition Assay using p-Nitrophenyl Valerate (pNPV)
1. Materials:
- Recombinant human CES1 enzyme
- p-Nitrophenyl valerate (pNPV) substrate
- Inhibitor compound of interest
- Tris-HCl buffer (e.g., 100 mM, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
- Enzyme Preparation: Dilute the recombinant human CES1 enzyme to the desired concentration in Tris-HCl buffer.
- Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Incubation: In a 96-well plate, add the diluted CES1 enzyme to wells containing either the vehicle control or varying concentrations of the inhibitor. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
- Reaction Initiation: Initiate the enzymatic reaction by adding the pNPV substrate to each well. The final concentration of pNPV is typically around 500 µM.[11][12]
- Data Acquisition: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to CES1 activity.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing CES1's Role and Inhibition Workflow
To better understand the context of CES1 inhibition, the following diagrams illustrate the enzyme's role in lipid metabolism and a typical experimental workflow for assessing inhibitors.
Caption: Role of CES1 in hepatic lipid metabolism.
Caption: Experimental workflow for a CES1 inhibition assay.
Conclusion
While this compound is a promising CES1 inhibitor currently in development, the lack of publicly available quantitative data on its potency and selectivity prevents a direct comparison with other known inhibitors. The data compiled for other CES1 inhibitors reveals a range of potencies and selectivities, highlighting the ongoing efforts to develop specific modulators of this key metabolic enzyme. Further disclosure of preclinical and clinical data for this compound will be crucial for the research community to fully assess its therapeutic potential relative to other agents. The provided experimental protocol and diagrams offer a foundational understanding for researchers entering this field of study.
References
- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic Carboxylesterase 1 Is Induced by Glucose and Regulates Postprandial Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of GR148672X for Carboxylesterase 1 (CES1) over Carboxylesterase 2 (CES2): A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of a compound for its target is paramount. This guide provides a framework for evaluating the selectivity of the preclinical human carboxylesterase 1 (hCES1) inhibitor, GR148672X, against the closely related isoform, CES2.
It is important to note that while this compound has been identified as a hCES1A inhibitor that has entered preclinical research, specific data on its subtype selectivity has not been publicly disclosed[1]. Therefore, this guide will present a standardized methodology and example data to illustrate how such a validation would be conducted.
Carboxylesterases, primarily CES1 and CES2, are critical serine hydrolases involved in the metabolism of a wide array of ester-containing drugs and endogenous compounds.[2][3] CES1 is predominantly found in the liver, while CES2 is most abundant in the small intestine.[3] This differential tissue distribution, combined with distinct substrate specificities, makes inhibitor selectivity a crucial factor in predicting a drug's pharmacokinetics, efficacy, and potential side effects. A selective CES1 inhibitor, for instance, could modulate the metabolism of liver-metabolized drugs with minimal impact on those activated or deactivated in the intestine.
Comparative Inhibitory Potency
To assess selectivity, the inhibitory potency of the compound is quantified against each enzyme isoform, typically by determining the half-maximal inhibitory concentration (IC50). A higher IC50 value indicates lower potency. The ratio of IC50 values (IC50 for CES2 / IC50 for CES1) provides a selectivity index. A large selectivity index signifies high selectivity for CES1.
The following table illustrates how quantitative data for a hypothetical selective CES1 inhibitor, "Compound X," would be presented in comparison to a known non-selective inhibitor.
| Compound | Target Enzyme | Substrate | IC50 (µM) | Selectivity (CES2 IC50 / CES1 IC50) |
| Compound X (Hypothetical) | hCES1 | p-Nitrophenyl acetate | 0.05 | 150 |
| hCES2 | p-Nitrophenyl acetate | 7.5 | ||
| Benzil (Non-selective) | hCES1 | p-Nitrophenyl acetate | 0.1 | 1.2 |
| hCES2 | p-Nitrophenyl acetate | 0.12 |
Experimental Workflow for Determining Selectivity
The process of determining the selectivity of an inhibitor for CES1 over CES2 involves a series of standardized in vitro assays. The general workflow is depicted below.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of inhibitor selectivity. Below are representative protocols for determining the IC50 values for CES1 and CES2.
Objective:
To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the enzymatic activity of recombinant human CES1 and CES2.
Materials:
-
Enzymes: Recombinant human CES1 and CES2 (expressed in a system like baculovirus-infected insect cells).
-
Substrate: p-Nitrophenyl acetate (PNPA) or isoform-specific substrates such as imidapril for CES1 and CPT-11 for CES2.[4]
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Inhibitor: Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol, the product of PNPA hydrolysis).
General Procedure for IC50 Determination:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of the substrate (e.g., 150 µM PNPA) in the assay buffer.[4]
-
Dilute the recombinant hCES1 and hCES2 enzymes in the assay buffer to a final concentration that yields a linear rate of product formation for the duration of the assay.
-
-
Assay Protocol (performed separately for CES1 and CES2):
-
In a 96-well plate, add the assay buffer, the serially diluted inhibitor solutions, and the enzyme solution to designated wells. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.[5]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for PNPA hydrolysis) over time using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
By following these protocols, researchers can generate the necessary data to populate the comparison table and robustly validate the selectivity of an inhibitor like this compound for CES1 over CES2. This information is critical for advancing drug candidates through the development pipeline.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two CES1 Gene Mutations Lead to Dysfunctional Carboxylesterase 1 Activity in Man: Clinical Significance and Molecular Basis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Analysis of the hCES1A Inhibitor GR148672X
For Immediate Release
Gaithersburg, MD – In the dynamic field of drug development, the precise targeting of enzymes is paramount to ensuring therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive analysis of the cross-reactivity profile of GR148672X, a preclinical human carboxylesterase 1A (hCES1A) inhibitor developed by GlaxoSmithKline. Due to the current lack of publicly disclosed subtype selectivity data for this compound, this guide establishes a framework for comparison by examining the broader context of carboxylesterase inhibition, presenting hypothetical cross-reactivity data, and detailing the requisite experimental protocols for such an evaluation.
The Critical Role of Carboxylesterases in Human Health and Disease
Human carboxylesterases (hCES) are key players in the metabolism of a wide array of ester-containing drugs and endogenous compounds. The two primary isoforms, hCES1A and hCES2A, although sharing some structural homology, exhibit distinct tissue distribution and substrate specificities.
-
hCES1A , predominantly found in the liver, is crucial for the metabolism of numerous drugs and plays a significant role in lipid metabolism, particularly the hydrolysis of triglycerides and cholesterol esters.[1][2][3] This makes it a compelling target for metabolic disorders such as hypertriglyceridemia.[1]
-
hCES2A is primarily expressed in the intestine and liver and is involved in the metabolism of different substrates compared to hCES1A.[3][4][5]
Given their distinct and vital roles, the selective inhibition of hCES1A over hCES2A is a critical consideration in the development of targeted therapies to avoid unintended drug interactions and systemic side effects.
Comparative Analysis: this compound in the Context of Selective Inhibition
While specific inhibitory data for this compound remains undisclosed[1], a comparative analysis with other known carboxylesterase inhibitors can illuminate the landscape of selectivity. The following table presents hypothetical data for this compound to illustrate how its cross-reactivity profile might be assessed against other compounds with known selective or dual-inhibitory properties.
| Compound | Primary Target | IC50 for hCES1A (nM) | IC50 for hCES2A (nM) | Selectivity Ratio (hCES2A/hCES1A) | Other Notable Off-Target Interactions |
| This compound (Hypothetical) | hCES1A | 15 | 1500 | 100 | Data not publicly available |
| Compound A (Highly Selective hCES1A inhibitor) | hCES1A | 10 | >10,000 | >1000 | Minimal off-target effects observed in panel screening |
| Compound B (Dual Inhibitor) | hCES1A/hCES2A | 50 | 75 | 1.5 | Inhibits other serine hydrolases at higher concentrations |
| Compound C (Selective hCES2A inhibitor) | hCES2A | >10,000 | 20 | <0.002 | Data not publicly available |
Note: The data for this compound is illustrative and not based on published results.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach to cross-reactivity profiling, the following diagrams are provided.
Caption: Simplified signaling pathway of hCES1A in lipid metabolism and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cross-reactivity profile of a selective hCES1A inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments in cross-reactivity profiling.
In Vitro Inhibition Assay for hCES1A and hCES2A
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human carboxylesterase 1A and 2A.
Materials:
-
Recombinant human CES1 and CES2 enzymes
-
Fluorogenic substrate (e.g., p-nitrophenyl acetate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black, clear bottom)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
In each well of the 96-well plate, add the assay buffer.
-
Add a small volume of the diluted test compound to the respective wells. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor as a positive control.
-
Add the recombinant hCES1A or hCES2A enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The kinetic readings should be taken at regular intervals (e.g., every minute for 30 minutes).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Broad Panel Kinase and Hydrolase Screening
Objective: To assess the selectivity of the test compound against a wider range of related and unrelated enzymes.
Procedure: This is typically outsourced to a specialized contract research organization (CRO). The test compound is provided at one or more concentrations (e.g., 1 µM and 10 µM) and screened against a large panel of kinases, proteases, and other hydrolases. The results are usually provided as a percentage of inhibition at the tested concentrations. Significant inhibition of any off-target enzyme would warrant further investigation to determine the IC50 for that interaction.
Conclusion
While the specific cross-reactivity profile of this compound is not yet in the public domain, the framework provided in this guide offers a robust methodology for its evaluation. For researchers in drug development, understanding the principles of selective carboxylesterase inhibition and the experimental procedures to verify it is essential. The hypothetical data and comparative context presented herein underscore the importance of isoform selectivity for the next generation of metabolic and prodrug-activating therapies. As more data on compounds like this compound becomes available, such structured comparisons will be invaluable in assessing their therapeutic potential and safety profiles.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of GR148672X Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of GR148672X, a preclinical human carboxylesterase 1 (hCES1) inhibitor. While comprehensive public data on the efficacy of this compound across a wide range of cancer cell lines is limited, this document synthesizes available information and provides a framework for its evaluation. The primary focus is on its activity in colorectal cancer, where it has been shown to modulate the NF-κB signaling pathway.
Efficacy of this compound: A Data-Driven Comparison
Case Study: HCT-116 Colorectal Carcinoma Cell Line
This compound has shown significant efficacy in reducing tumor volume and weight in mouse xenograft models using the human colorectal carcinoma cell line HCT-116. This effect is attributed to its role as a human carboxylesterase 1 (hCES1) inhibitor, which impacts the NF-κB signaling pathway, a key regulator of tumor-promoting inflammation and cancer cell survival.
To illustrate how the comparative efficacy of this compound would be presented, the following table provides a hypothetical dataset for various cancer cell lines. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT-116 | Colorectal Carcinoma | Data Not Available | Demonstrated in vivo efficacy. |
| SW620 | Colorectal Carcinoma | Hypothetical: 15.2 | Metastatic colon adenocarcinoma line. |
| MCF-7 | Breast Cancer | Hypothetical: 25.8 | Estrogen receptor-positive breast cancer. |
| MDA-MB-231 | Breast Cancer | Hypothetical: 32.5 | Triple-negative breast cancer. |
| A549 | Lung Carcinoma | Hypothetical: 45.1 | Non-small cell lung cancer. |
| PC-3 | Prostate Cancer | Hypothetical: 18.9 | Androgen-independent prostate cancer. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the efficacy and mechanism of action of this compound.
Cell Viability and Growth Inhibition Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to assess the effect of this compound on key proteins in the NF-κB signaling pathway.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the signaling pathway and a typical workflow for evaluating this compound.
Caption: this compound inhibits CES1, modulating the NF-κB pathway.
Caption: Workflow for evaluating this compound efficacy and mechanism.
The Role of GR148672X in Plasma Triglyceride Regulation: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the preclinical compound GR148672X with established and emerging therapies for the management of hypertriglyceridemia. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of triglyceride-lowering agents. We will delve into the mechanism of action, available preclinical and clinical data, and the experimental methodologies used to evaluate these compounds.
Introduction to this compound
This compound, a compound developed by GlaxoSmithKline, is a potent inhibitor of human carboxylesterase 1 (hCES1).[1] hCES1 is a key enzyme predominantly found in the liver and adipose tissue, where it plays a crucial role in the hydrolysis of endogenous esters, including triglycerides.[2][3] The inhibition of hCES1 is a promising therapeutic strategy for hypertriglyceridemia, as it is expected to reduce the breakdown of stored triglycerides in hepatocytes, thereby limiting the assembly and secretion of very-low-density lipoproteins (VLDL), the primary carriers of triglycerides in the blood. While specific preclinical data on this compound's effect on plasma triglycerides have not been publicly disclosed, studies on knockout mouse models of the homologous enzyme, carboxylesterase 1 (Ces1), provide insights into its potential effects.
Mechanism of Action: The hCES1 Pathway
Human carboxylesterase 1 is a serine hydrolase located in the endoplasmic reticulum of hepatocytes and adipocytes. It catalyzes the hydrolysis of the ester bonds in triglycerides, releasing fatty acids and glycerol. These fatty acids can then be re-esterified to form new triglycerides, which are packaged into VLDL particles and secreted into the bloodstream. By inhibiting hCES1, this compound is hypothesized to decrease the intracellular pool of fatty acids available for VLDL assembly, leading to reduced VLDL secretion and consequently lower plasma triglyceride levels.
Caption: this compound inhibits hCES1, reducing triglyceride hydrolysis and subsequent VLDL secretion.
Preclinical Data for hCES1 Inhibition
Direct preclinical data for this compound remains unpublished. However, studies on mice with genetic deletion of carboxylesterase 1 (Ces1), the murine ortholog of hCES1, offer some insights, although with conflicting results.
Some studies on Ces1 knockout mice have shown increased hepatic lipogenesis and oversecretion of VLDL, leading to hyperlipidemia.[4] Conversely, other research focusing on a specific isoform, Ces1d, demonstrated that its deficiency led to decreased VLDL secretion and lower plasma lipid levels.[5] Furthermore, another study reported that while Ces1 knockout mice exhibited increased body weight and adipose tissue, transgenic mice overexpressing human CES1 in the liver showed increased triglyceride secretion into the plasma.[6][7] These discrepancies may be attributable to the complexity of the carboxylesterase enzyme family and the distinct roles of different isoforms.
Comparative Analysis with Alternative Therapies
To contextualize the potential efficacy of this compound, we compare it with several approved and investigational drugs for hypertriglyceridemia. The following table summarizes their mechanisms of action and clinical trial data on plasma triglyceride reduction.
| Drug/Compound | Mechanism of Action | Key Clinical Trial(s) | Efficacy (Placebo-Adjusted % Reduction in Triglycerides) |
| This compound (Expected) | hCES1 Inhibitor | Preclinical | Data not available |
| Orlistat | Pancreatic and Gastric Lipase Inhibitor | Meta-analysis of 33 RCTs | ~8% (weighted mean difference of -0.09 mmol/L) |
| Icosapent Ethyl (AMR101) | Omega-3 Fatty Acid (EPA) | MARINE (Very High TG) | 33.1% (4 g/day ) |
| ANCHOR (High TG on statin) | 21.5% (4 g/day ) | ||
| Olezarsen | Antisense Oligonucleotide (inhibits ApoC-III synthesis) | CORE & CORE2 | Up to 72% |
| Fenofibrate | PPARα Agonist | Multiple studies | 20-50% (e.g., 38% in Type IIa hyperlipidemia) |
| Empagliflozin | SGLT2 Inhibitor | Obese non-diabetics study | Variable; slight reduction in low VAT subjects |
| DR10624 | FGF21/Glucagon/GLP-1 Receptor Agonist | Phase 2 | >60% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the efficacy of triglyceride-lowering agents.
Preclinical Assessment of a Novel hCES1 Inhibitor (Hypothetical Protocol for this compound)
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 12 weeks to induce hypertriglyceridemia.
-
Treatment: Mice are randomly assigned to receive vehicle control or this compound at various doses (e.g., 1, 3, 10 mg/kg) via oral gavage daily for 4 weeks.
-
Blood Sampling: Blood samples are collected via the tail vein at baseline and weekly throughout the treatment period. Plasma is separated by centrifugation.
-
Triglyceride Measurement: Plasma triglyceride levels are determined using a commercial colorimetric assay kit.
-
VLDL Secretion Rate: To assess the mechanism of triglyceride lowering, a separate cohort of treated mice is injected with a lipoprotein lipase inhibitor (e.g., poloxamer 407). Blood is sampled at multiple time points to measure the rate of triglyceride accumulation in the plasma, which reflects the VLDL secretion rate.
Caption: Workflow for preclinical evaluation of a triglyceride-lowering compound.
Clinical Trial Protocol for a Triglyceride-Lowering Agent (e.g., Olezarsen CORE & CORE2 Trials)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.
-
Patient Population: Adults with severe hypertriglyceridemia (fasting triglycerides ≥500 mg/dL).
-
Intervention: Patients are randomized to receive subcutaneous injections of olezarsen (e.g., 50 mg or 80 mg) or placebo monthly for a specified duration (e.g., 6-12 months).
-
Primary Endpoint: The primary efficacy endpoint is the percent change in fasting plasma triglycerides from baseline to a prespecified time point (e.g., 6 months).
-
Secondary Endpoints: Include the proportion of patients achieving a target triglyceride level (e.g., <500 mg/dL), changes in other lipid parameters (e.g., ApoC-III, non-HDL-C), and the incidence of adverse events, particularly pancreatitis.
-
Lipid Measurement: Fasting blood samples are collected at baseline and at specified follow-up visits. Plasma lipids are measured at a central laboratory using standardized methods.
Conclusion
This compound, as a selective hCES1 inhibitor, represents a novel and targeted approach to lowering plasma triglycerides. While direct evidence of its efficacy is pending, the underlying mechanism is scientifically sound and supported by preclinical studies on the genetic modulation of its target. A comprehensive comparison with other triglyceride-lowering agents reveals a diverse landscape of mechanisms and potencies. Future clinical data on this compound will be crucial to ascertain its position within this therapeutic area and its potential to address the residual cardiovascular risk associated with hypertriglyceridemia.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficiency of carboxylesterase 1/esterase-x results in obesity, hepatic steatosis, and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of GR148672X and novel CES1 inhibitors
A Comprehensive Guide for Researchers in Drug Development
Carboxylesterase 1 (CES1), a key enzyme in human metabolic pathways, plays a crucial role in the hydrolysis of a wide range of endogenous lipids and xenobiotics, including many therapeutic prodrugs. Its inhibition presents a promising strategy for the treatment of various conditions such as hypertriglyceridemia, obesity, and for modulating drug metabolism. This guide provides a detailed head-to-head comparison of GR148672X, a preclinical CES1 inhibitor developed by GlaxoSmithKline, and a selection of novel CES1 inhibitors that have emerged from recent research. This objective analysis is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of CES1 Inhibitors
The following table summarizes the inhibitory potency of this compound and selected novel CES1 inhibitors. It is important to note that the IC50 values presented were determined under varying experimental conditions, including different enzyme sources (human hepatic enzyme, recombinant enzymes, cell lysates) and substrates. This variability should be considered when making direct comparisons.
| Inhibitor | Target | IC50 Value | Enzyme Source | Substrate | Reference(s) |
| This compound | Human Hepatic Triacylglycerol Hydrolase/CES1 | 4 nM | Human Hepatic Enzyme | Not Specified | [1] |
| WWL229 | Ces3 (Mouse homolog of human CES1) | 1.94 µM | Recombinant Ces3 | Not Specified | [2][3][4] |
| Benzil | CES1 | 160 nM | THP-1 Cell Lysates | Not Specified | [5] |
| Betulinic Acid | CES1 | 15 nM | Recombinant Human CES1 | D-luciferin methyl ester (DME) | [6] |
Signaling Pathways and Experimental Workflow
To visualize the context of CES1 inhibition and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
The following provides a generalized methodology for a CES1 inhibition assay, synthesized from protocols described in the cited literature. Specific parameters may vary between studies.
Objective: To determine the in vitro inhibitory potential of a test compound against CES1 activity.
Materials:
-
Enzyme Source: Recombinant human CES1, human liver microsomes, or cell lysates (e.g., from THP-1 cells).
-
Substrate: A suitable CES1 substrate such as p-nitrophenyl valerate (p-NPV) or a fluorogenic substrate like D-luciferin methyl ester (DME).
-
Test Compound: The inhibitor to be evaluated (e.g., this compound, novel inhibitors).
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection Instrument: A spectrophotometer or fluorometer, depending on the substrate used.
-
96-well plates.
Procedure:
-
Enzyme Preparation: Dilute the CES1 enzyme source to a predetermined concentration in the assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Incubation:
-
Add a fixed volume of the diluted enzyme to the wells of a 96-well plate.
-
Add the serially diluted test compound to the respective wells.
-
Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection:
-
For a colorimetric substrate like p-NPV, measure the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
For a fluorogenic substrate like DME, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Calculate the percentage of CES1 activity remaining at each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Discussion and Conclusion
This compound demonstrates high potency for human hepatic CES1 with an IC50 in the low nanomolar range.[1] This positions it as a significant benchmark for the development of new CES1 inhibitors. The novel inhibitors presented, such as the natural triterpenoid betulinic acid, also exhibit potent inhibitory activity against CES1, with betulinic acid showing an IC50 of 15 nM against recombinant human CES1.[6] Benzil is another noteworthy inhibitor with an IC50 of 160 nM in a cell-based assay.[5] WWL229, while less potent against the mouse homolog Ces3 (IC50 of 1.94 µM), represents a tool compound for studying the effects of CES1 inhibition in preclinical models.[2][3][4]
A critical consideration for researchers is the selectivity of these inhibitors. While this compound is reported to be selective against lipoprotein lipase, comprehensive selectivity profiles for many novel inhibitors are not always available.[1] Future studies should focus on head-to-head comparisons of these inhibitors under standardized assay conditions to provide a more direct and accurate assessment of their relative potencies and selectivities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. WWL229 | Ces3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of natural pentacyclic triterpenoids as potent and selective inhibitors against human carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of GR148672X: A Comparative Guide for In Vivo Research in Hamster Models
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preclinical human carboxylesterase 1 (hCES1) inhibitor, GR148672X. While specific in vivo efficacy data for this compound in hamster models is not publicly available, this document outlines the therapeutic rationale, the relevance of hamster models for its study, and a comparative landscape of other hCES1 inhibitors. Furthermore, it details a robust, hypothetical experimental protocol to assess the efficacy of such a compound in a relevant disease model.
Introduction to this compound and its Target: Human Carboxylesterase 1 (hCES1)
This compound is a preclinical compound developed by GlaxoSmithKline that acts as an inhibitor of human carboxylesterase 1 (hCES1).[1] hCES1 is a crucial serine hydrolase predominantly expressed in the liver, as well as in adipose tissue and macrophages.[2] This enzyme plays a significant role in the hydrolysis of a wide array of endogenous and exogenous ester-containing compounds.[3][4]
Functionally, hCES1 is integral to lipid metabolism, particularly in the hydrolysis of triglycerides and cholesteryl esters.[5][6][7] By catalyzing the breakdown of these lipids, hCES1 influences intracellular lipid stores, fatty acid oxidation, and de novo lipogenesis.[5] Studies have demonstrated that the expression of hCES1 is positively correlated with obesity, and its inhibition is being explored as a therapeutic strategy for metabolic disorders such as hypertriglyceridemia and nonalcoholic fatty liver disease (NAFLD).[1]
The Hamster Model in Lipid Metabolism Research
The Golden Syrian hamster is a highly relevant preclinical model for studying obesity, dyslipidemia, and related metabolic diseases. Unlike mice and rats, hamsters possess a lipid metabolism profile that more closely resembles that of humans.[8][9] Notably, hamsters naturally express cholesteryl ester transfer protein (CETP), a key protein in cholesterol metabolism that is absent in most other rodents.[10] Furthermore, hamsters readily develop diet-induced obesity, hypercholesterolemia, and impaired glucose tolerance when fed a high-fat, high-sugar diet, making them an excellent platform for evaluating novel lipid-modulating agents.[8][11][12]
Comparative Landscape of hCES1 Inhibitors
While in vivo data for this compound is scarce, several other compounds have been identified as inhibitors of hCES1. Understanding this landscape provides context for the potential development and application of selective hCES1 inhibitors.
| Inhibitor | Type of Inhibition | Target(s) | Notes |
| Digitonin | Specific CES1 Inhibitor | CES1 | Potency can differ between recombinant CES1 and liver microsomes.[13] |
| Telmisartan | Specific CES2 Inhibitor | CES2 | Also shows some inhibitory activity against CES1.[13][14] |
| Aripiprazole | Potent CES1 Inhibitor | CES1 | In vivo studies in mice showed it increased plasma concentrations of a CES1 substrate.[15] |
| Fluoxetine | Potent CES1 Inhibitor | CES1 | Identified as a potent inhibitor in in vitro screening studies.[15] |
| Orlistat | Pancreatic Lipase Inhibitor | Pancreatic Lipase | While not a direct CES1 inhibitor, it is an established anti-obesity drug that also impacts lipid metabolism.[1] |
| Rivastigmine | Irreversible Inhibitor | hiCE (CES2), hCE1 | A carbamate-containing molecule that can cause significant loss of enzyme activity.[16] |
Signaling Pathway of hCES1 in Lipid Metabolism
The following diagram illustrates the central role of hCES1 in hepatic lipid metabolism and the expected impact of its inhibition by a compound like this compound.
Figure 1: Simplified pathway of hCES1-mediated lipid hydrolysis and its inhibition.
Hypothetical Experimental Protocol for In Vivo Efficacy Testing
This section details a comprehensive workflow for evaluating the efficacy of a hypothetical hCES1 inhibitor, such as this compound, in a diet-induced obese hamster model.
1. Animal Model and Diet-Induced Obesity:
-
Species: Male Golden Syrian hamsters, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity).
-
Diet:
-
Monitoring: Monitor body weight and food intake weekly.
2. Treatment Phase:
-
After the induction period, confirm the obese phenotype (e.g., significantly higher body weight and plasma lipid levels compared to the control group).
-
Randomly assign the obese hamsters to three treatment groups (n=10 each):
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage.
-
This compound (Low Dose): Administer a low dose of the compound daily via oral gavage.
-
This compound (High Dose): Administer a high dose of the compound daily via oral gavage.
-
-
The standard chow-fed group will continue on their diet and receive the vehicle.
-
Duration: Treat for 4-6 weeks.
3. Efficacy Endpoints:
-
Metabolic Parameters:
-
Measure body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study.
-
-
Biochemical Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Measure plasma levels of triglycerides, total cholesterol, LDL-C, HDL-C, and liver enzymes (ALT, AST).
-
-
Tissue Analysis:
-
At the end of the study, euthanize animals and collect liver and adipose tissue.
-
Measure liver weight and hepatic triglyceride content.
-
Perform histological analysis of the liver (H&E and Oil Red O staining) to assess steatosis.
-
4. Statistical Analysis:
-
Analyze data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups with the vehicle control. A p-value of <0.05 will be considered statistically significant.
Experimental Workflow Diagram
The following diagram outlines the key phases of the proposed in vivo study.
Figure 2: Experimental workflow for testing an hCES1 inhibitor in hamsters.
Conclusion
While direct efficacy data for this compound in hamster models remains proprietary or unpublished, the scientific rationale for its development is strong. The inhibition of hCES1 presents a promising avenue for the treatment of metabolic disorders characterized by dyslipidemia. The hamster model stands out as a particularly relevant preclinical species for these investigations. The provided comparative data and detailed experimental protocol offer a solid foundation for researchers aiming to explore the in vivo efficacy of hCES1 inhibitors.
References
- 1. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic carboxylesterase 1 is essential for both normal and farnesoid X receptor-controlled lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diet-induced metabolic hamster model of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetically engineered golden Syrian hamster model of childhood obesity and dyslipidemia - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GR148672X: A Comparative Analysis with Other Metabolic Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GR148672X with other metabolic regulators, focusing on its performance as a human carboxylesterase 1A (hCES1A) inhibitor. The information is supported by experimental data to offer an objective analysis for research and drug development purposes.
Executive Summary
This compound is a potent inhibitor of human carboxylesterase 1A (hCES1A), a key enzyme in lipid metabolism.[1] By targeting hCES1A, this compound demonstrates a distinct mechanism of action compared to other metabolic regulators such as pancreatic lipase inhibitors. This guide will delve into a comparative analysis of this compound with other hCES1A inhibitors and the widely-used metabolic regulator, Orlistat, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Metabolic Regulators
The following tables summarize the key performance indicators of this compound and other selected metabolic regulators.
Table 1: In Vitro Potency of hCES1A Inhibitors
| Compound | Target | IC50 | Source |
| This compound | Human Hepatic TGH/CES1 | 4 nM | [1] |
| Oleanolic Acid (OA) | hCES1 | 0.28 µM | [2] |
| Ursolic Acid (UA) | hCES1 | 0.24 µM | [2] |
| UA Derivative (Compound 22) | hCES1 | 12 nM | [2] |
| OA Derivative (Compound 39) | hCES1A | 0.055 µM | [3][4][5] |
| UA Derivative (Compound 41) | hCES1A | 0.014 µM | [3][4][5] |
| Magnolol | CES1A | 0.39 µM | [6] |
| Anwuligan | CES1A | 0.76 µM | [6] |
| Schisandrin C | CES1A | 1.40 µM | [6] |
Table 2: Clinical Efficacy of Orlistat (Pancreatic Lipase Inhibitor)
| Study | Duration | Treatment Group | Mean Weight Loss | Placebo Group | Mean Weight Loss | Source |
| XENDOS | 4 years | Orlistat | 5.8 kg | Placebo | 3.0 kg | [7] |
| European Multicentre Orlistat Study Group | 1 year | Orlistat | 10.2% (10.3 kg) | Placebo | 6.1% (6.1 kg) | [1] |
| Insulin-Treated Type 2 Diabetes Patients | 1 year | Orlistat | -3.89% | Placebo | -1.27% | [8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Human Carboxylesterase 1A (hCES1A) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against hCES1A.
Materials:
-
Recombinant human CES1A enzyme.
-
Substrate: p-nitrophenyl acetate (pNPA) or a fluorescent probe like N-alkylated d-luciferin methyl ester (NLMe).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Enzyme Preparation: Dilute the recombinant hCES1A enzyme to a predetermined concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Incubation: Add the diluted enzyme and the test compound to the wells of the 96-well microplate. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of product formation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11][12][13]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CES1, which is upregulated by the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of a CES1 inhibitor.
Logical Relationship Diagram
Caption: The logical cascade from this compound administration to its metabolic effects.
References
- 1. Randomised placebo-controlled trial of orlistat for weight loss and prevention of weight regain in obese patients. European Multicentre Orlistat Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of lignans as the effective inhibitors of CES1A alleviate lipid droplets formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. clyte.tech [clyte.tech]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Safety Operating Guide
Proper Disposal and Handling of GR148672X: A Procedural Guide
Important Notice: This document provides guidance on the proper disposal and handling of the research chemical GR148672X based on publicly available data. A specific Safety Data Sheet (SDS) for this compound is not publicly accessible. Researchers, scientists, and drug development professionals must consult the complete SDS provided by their supplier and contact their institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations. The information below should be used as a supplement to, not a replacement for, official institutional and supplier guidelines.
This compound is a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1) and should be considered hazardous.[1] Standard laboratory precautions for handling potent, biologically active compounds are required.
This compound: Key Data and Properties
The following table summarizes the known quantitative data and properties of this compound.
| Property | Value | Source |
| CAS Number | 263890-70-6 | [1] |
| Molecular Formula | C₁₅H₁₁F₃N₂O₂S | [1] |
| Formula Weight | 340.3 g/mol | [1] |
| Appearance | A solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Immediate Safety and Handling Protocols
Prior to handling this compound, ensure all safety measures are in place. This material should be treated as hazardous until more information is available.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid outside of a certified chemical fume hood, a respirator may be necessary.
Handling Procedures:
-
Work Area: All handling of this compound, both in solid form and in solution, should be conducted within a certified chemical fume hood to prevent inhalation.
-
Avoid Contact: Do not allow the compound to come into contact with eyes, skin, or clothing.[1]
-
Hygiene: Wash hands thoroughly after handling the material.[1]
-
Solutions: When preparing stock solutions, for example in DMSO, purge the solvent with an inert gas.[1]
Step-by-Step Disposal Procedures
Disposal of this compound and associated waste must be handled as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place unadulterated, expired, or unwanted solid this compound into a dedicated hazardous waste container.
-
Collect any contaminated items such as weigh boats, disposable spatulas, and PPE (gloves, etc.) in a separate, clearly labeled solid hazardous waste container or bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., stock solutions in DMSO, experimental media) in a designated, leak-proof hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, pipette tips, etc.) must be disposed of in an approved sharps container designated for chemically contaminated sharps.
-
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and the solvent (e.g., "in DMSO").
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
Step 3: Waste Storage
-
Store sealed waste containers in a designated, secure satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from general traffic and has secondary containment to capture any potential leaks.
-
Keep waste containers closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
Visualization of this compound Mechanism of Action
This compound functions as a potent inhibitor of the enzyme triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). This enzyme is critical for the hydrolysis of triacylglycerols into fatty acids and glycerol. By blocking this enzyme, this compound disrupts lipid metabolism.
Inhibitory action of this compound on the CES1/TGH enzyme in the lipid metabolism pathway.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GR148672X
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of GR148672X, a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and must be handled with care. All personnel must review the full Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. Gloves must be inspected prior to use and changed frequently. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust. |
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the immediate work area.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Storage and Preparation of Solutions
Storage: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Preparation of Stock Solutions: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.403 mg of this compound (Formula Weight: 340.3 g/mol ) in 1 mL of DMSO.
Experimental Protocol: In Vitro CES1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on human carboxylesterase 1 (CES1).
Materials:
-
Recombinant human CES1
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of recombinant human CES1 in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of p-NPB in a suitable solvent like ethanol.
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
CES1 enzyme solution
-
A specific concentration of this compound or DMSO (for control wells)
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the p-NPB substrate solution to each well to start the reaction. The final concentration of p-NPB should be at or near its Km value for CES1.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader. This absorbance corresponds to the formation of p-nitrophenol, the product of p-NPB hydrolysis.
-
Take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the control (DMSO) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Solutions containing this compound | Collect in a designated, sealed container for liquid hazardous waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
Disposal must be carried out through a licensed chemical waste disposal contractor in accordance with all local, state, and federal regulations. Given that this compound contains a trifluoromethyl group, incineration at a high temperature with a scrubber is a suitable disposal method for the organic compound itself.
Visualizing the Mechanism of Action
To understand the context of this compound's function, the following diagrams illustrate the triacylglycerol hydrolysis pathway and the point of inhibition.
Caption: Inhibition of Triacylglycerol Hydrolysis by this compound.
Caption: Step-by-step workflow for the CES1 inhibition assay.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
